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N-(2-Methoxybenzyl)-N-methylfuran-2-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-Methoxybenzyl) Phenethylamine (NBOMe) Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives represent a class of potent synthetic hallucinogens that have emerged as significant sub...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives represent a class of potent synthetic hallucinogens that have emerged as significant subjects of interest within the fields of pharmacology, toxicology, and forensic chemistry. Structurally derived from the 2C series of phenethylamines, the addition of an N-(2-methoxybenzyl) moiety dramatically increases their affinity and agonist activity at the serotonin 5-HT2A receptor, the primary target for classical psychedelics.[1][2][3] This guide provides a comprehensive technical overview of the NBOMe series, focusing on their chemical properties, synthesis, analytical characterization, and pharmacological profile. It is intended to serve as a foundational resource for professionals engaged in research and development involving serotonergic compounds and for those in the forensic and clinical sectors encountering these substances.

Introduction and Chemical Taxonomy

The NBOMe compounds are a family of N-benzyl substituted phenethylamines. The parent compounds, the "2C" series, are characterized by methoxy groups at positions 2 and 5 of the phenyl ring. The defining feature of the NBOMe class is the addition of a 2-methoxybenzyl group to the amine.[1][4] This structural modification results in a significant increase in potency at the 5-HT2A receptor compared to their 2C counterparts.[2][5]

The nomenclature of these compounds typically follows a pattern, for instance, 25I-NBOMe refers to the N-(2-methoxybenzyl) derivative of 2C-I (2,5-dimethoxy-4-iodophenethylamine).[2][6] The "25" denotes the 2,5-dimethoxy substitution on the phenethylamine ring, the "I" indicates the substituent at the 4-position, and "NBOMe" specifies the N-(2-methoxybenzyl) group.[2]

Physicochemical Properties and Data

The physicochemical properties of NBOMe compounds are crucial for their handling, analysis, and understanding of their pharmacokinetic profiles. While data for every analogue is not exhaustively available, the general properties can be summarized. They are typically encountered as hydrochloride salts, which are crystalline solids.

PropertyValueSource
Molecular Formula (25I-NBOMe)C18H22INO3[6]
Molar Mass (25I-NBOMe)427.28 g/mol [6]
Physical FormCrystalline solid (as HCl salt)[1]
SolubilitySoluble in organic solvents and water (as HCl salt)

Synthesis and Chemical Workflow

The synthesis of NBOMe derivatives is typically achieved through a reductive amination process.[1][2][7] This common synthetic route involves the condensation of a substituted 2,5-dimethoxyphenethylamine (a "2C" compound) with 2-methoxybenzaldehyde, followed by the reduction of the resulting imine.

Experimental Protocol: Synthesis of a Representative NBOMe Compound
  • Imine Formation: A solution of the desired 4-substituted 2,5-dimethoxyphenethylamine (e.g., 2C-I) in a suitable solvent (e.g., methanol, ethanol) is treated with an equimolar amount of 2-methoxybenzaldehyde. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: The formed imine is then reduced to the secondary amine. A common and effective reducing agent for this step is sodium borohydride (NaBH4).[1] The NaBH4 is added portion-wise to the reaction mixture, and the reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or by crystallization, often after conversion to a salt.

  • Salt Formation: For improved stability and handling, the free base is often converted to its hydrochloride salt by treating a solution of the amine with ethereal HCl.[1]

Caption: General synthetic workflow for NBOMe derivatives.

Analytical Characterization

The unequivocal identification of NBOMe compounds is critical in forensic and research settings. A combination of analytical techniques is employed for their characterization.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the identification of NBOMe compounds.[1][8] The electron ionization (EI) mass spectra of NBOMe derivatives are characterized by specific fragmentation patterns. A major fragmentation pathway involves cleavage of the benzylic C-N bond, leading to the formation of a prominent methoxybenzyl fragment ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectra of NBOMe compounds will show characteristic absorptions for the aromatic rings, ether linkages, and the secondary amine.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (1H and 13C) is essential for the definitive structural elucidation of NBOMe compounds and for differentiating between positional isomers.[8]

Pharmacology and Mechanism of Action

The primary pharmacological target of NBOMe compounds is the serotonin 5-HT2A receptor, where they act as potent full or partial agonists.[2][5] The N-(2-methoxybenzyl) substitution significantly enhances the affinity for this receptor compared to the parent 2C compounds.[2] This high affinity and agonist activity are responsible for their hallucinogenic effects.

NBOMe compounds also exhibit affinity for other serotonin receptors (e.g., 5-HT2B, 5-HT2C) and, to a lesser extent, for adrenergic and dopaminergic receptors.[5] The interaction with these other receptors may contribute to the complex pharmacological and toxicological profile of these substances.

Signaling_Pathway NBOMe NBOMe Compound HT2A_Receptor 5-HT2A Receptor NBOMe->HT2A_Receptor Binds and Activates G_Protein Gq/G11 Protein HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Psychedelic Effects Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway activated by NBOMe compounds.

Toxicology and Safety Considerations

NBOMe compounds are associated with a significant risk of toxicity, and numerous fatalities have been reported.[2][3][4] Their high potency means that even small errors in dosage can lead to life-threatening adverse effects. The sympathomimetic effects can include tachycardia, hypertension, and seizures.[2] Due to their extreme potency, appropriate personal protective equipment and handling procedures are essential when working with these compounds in a laboratory setting.[1]

Conclusion

The N-(2-methoxybenzyl) phenethylamine (NBOMe) derivatives are a class of synthetic compounds with profound effects on the central nervous system, primarily through their potent agonism at the 5-HT2A receptor. Their unique structure-activity relationships and high potency make them valuable tools for neuropharmacological research but also pose significant public health risks. A thorough understanding of their chemistry, synthesis, and pharmacology is essential for researchers, clinicians, and forensic scientists.

References

  • Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3 - - Forendex. Southernforensic.
  • Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). - ResearchGate.
  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe) - LJMU Research Online.
  • NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov.
  • 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed.
  • The effects of N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine... - ResearchGate.
  • 25I-NBOMe - Wikipedia.
  • -FTIR spectra of (a)... | Download Scientific Diagram - ResearchGate.
  • 25B-NBOMe - Wikipedia.
  • Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe - Diva-Portal.org.
  • 25B‐NBOMe, a novel N‐2‐methoxybenzyl‐phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - ResearchGate.
  • NBOMes - Tusnovics.
  • Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to.
  • 25N-NBOMe76 1. Namn, gatunamn, synonymer, CAS-nr 25N-NBOMe IUPAC: 2-(2,5-dimethoxy-4-nitrophenyl)-N-(2- methoxybenzyl)ethanamine.
  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents.
  • Methanamine, N-((2-methoxyphenyl)methylene)- | C9H11NO - PubChem - NIH.
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed.
  • Risk Assessment Report of a new psychoactive substance: 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe).

Sources

Exploratory

Chemical structure of N-(2-Methoxybenzyl)-N-methylfuran-2-amine

This guide provides an in-depth technical analysis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS: 1823268-47-8). It is structured to serve drug discovery professionals requiring precise structural elucidation, synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS: 1823268-47-8). It is structured to serve drug discovery professionals requiring precise structural elucidation, synthetic pathways, and physicochemical profiling.[1]

Chemical Identity & Structural Analysis[3]

This molecule represents a specialized N-aryl/heteroaryl amine scaffold, distinct from common "furfuryl" (furan-2-ylmethyl) derivatives. The nitrogen atom is directly bonded to the furan ring, creating an electron-rich enamine-like system that imparts unique electronic properties and reactivity profiles compared to standard benzylamines.

Nomenclature & Identifiers
  • IUPAC Name: N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-amine

  • CAS Registry Number: 1823268-47-8[2][3][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.27 g/mol [2]

  • SMILES: COc1ccccc1CN(C)c2occc2

Structural Disambiguation (Critical)

It is imperative to distinguish this structure from its regioisomer, N-furfuryl-N-methyl-2-methoxybenzylamine.

  • Target Molecule (Furan-2-amine derivative): The nitrogen is attached directly to the furan ring (

    
     C-N bond). The lone pair delocalizes into the furan system, reducing basicity and increasing furan ring electron density.
    
  • Common Isomer (Furfuryl derivative): The nitrogen is attached to a methylene group (

    
     C-N bond). This is a standard basic amine.
    
Pharmacophore Features

The molecule features three distinct pharmacophoric elements:

  • Electron-Rich Heterocycle (Furan): Acts as a

    
    -donor and potential metabolic hotspot (via furan epoxidation).
    
  • Tertiary Amine Linker: Provides a specific vector for the methyl and benzyl groups; the planar geometry (due to conjugation) restricts conformational freedom compared to aliphatic amines.

  • 2-Methoxybenzyl Motif: A steric and lipophilic anchor often seen in GPCR ligands (e.g., 5-HT receptor antagonists) to lock conformation via intramolecular hydrogen bonding or electrostatic repulsion.

Physicochemical Profiling

The direct N-furan attachment drastically alters the physicochemical landscape compared to aliphatic amines.

PropertyValue (Predicted)Technical Insight
LogP (Octanol/Water) 3.2 ± 0.4Moderately lipophilic; suitable for CNS penetration.
pKa (Conjugate Acid) ~0.5 - 1.5Critical: The nitrogen lone pair is delocalized into the furan ring. It is essentially non-basic in physiological pH, behaving more like an aniline or amide.
H-Bond Donors 0Fully substituted tertiary nitrogen.
H-Bond Acceptors 3Furan oxygen, Methoxy oxygen, Amine nitrogen (weak).
Topological Polar Surface Area (TPSA) ~22 ŲHigh permeability predicted.
Rotatable Bonds 3N-Benzyl, Benzyl-Phenyl, N-Methyl (limited rotation).

Synthetic Methodology

Direct synthesis of 2-aminofurans is challenging due to the instability of the primary amine precursor (2-aminofuran is prone to tautomerization and ring opening). Therefore, a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the industry-standard protocol for constructing this motif.

Retrosynthetic Analysis

The most robust disconnection is at the Furan-Nitrogen bond.

  • Electrophile: 2-Bromofuran (or 2-Iodofuran).

  • Nucleophile: N-Methyl-2-methoxybenzylamine.

Experimental Protocol (Self-Validating)

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) due to the oxidation sensitivity of the electron-rich furan product.

Step 1: Preparation of Nucleophile (Reductive Amination) If N-methyl-2-methoxybenzylamine is not available:

  • Mix 2-methoxybenzaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq) in Methanol.

  • Stir for 2 hours to form the imine.

  • Cool to 0°C and add Sodium borohydride (

    
    )  (1.5 eq) portion-wise.
    
  • Quench with water, extract with DCM, and concentrate to yield the secondary amine.

Step 2: Buchwald-Hartwig Coupling (The Core Synthesis) This step constructs the critical C-N bond.

  • Reagents:

    • 2-Bromofuran (1.0 eq)

    • N-Methyl-2-methoxybenzylamine (1.2 eq)

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: XPhos or BINAP (4 mol%) – XPhos is preferred for steric bulk.

    • Base: Sodium tert-butoxide (

      
      ) (1.5 eq)
      
    • Solvent: Toluene (anhydrous, degassed)[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with

      
      , Ligand, and 
      
      
      
      under Argon.
    • Add anhydrous Toluene, followed by the amine and 2-bromofuran via syringe.

    • Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 9:1). The product will likely fluoresce or stain dark with

      
      .
      
    • Cool to room temperature, filter through a pad of Celite (to remove Pd), and concentrate.

    • Purification: Flash column chromatography on silica gel. Crucial: Use silica pre-treated with 1% Triethylamine to prevent acid-catalyzed decomposition of the electron-rich furan.

Synthesis Workflow Diagram

Synthesis Aldehyde 2-Methoxybenzaldehyde SecAmine INTERMEDIATE: N-Methyl-2-methoxybenzylamine Aldehyde->SecAmine Reductive Amination (NaBH4, MeOH) MeNH2 Methylamine MeNH2->SecAmine PdCat Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C SecAmine->PdCat BrFuran 2-Bromofuran BrFuran->PdCat Product TARGET: N-(2-Methoxybenzyl)-N-methylfuran-2-amine PdCat->Product Buchwald-Hartwig Coupling

Figure 1: Convergent synthetic route utilizing reductive amination followed by Palladium-catalyzed C-N cross-coupling.

Spectroscopic Characterization (Predicted)

Verification of the structure relies on identifying the specific resonances of the furan ring and the benzyl methylene group.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Diagnostic
7.20 - 6.80 Multiplet4HBenzyl Ar-HTypical 1,2-disubstituted benzene pattern.
7.15 Doublet (

Hz)
1HFuran H-5

-proton of furan (most deshielded).
6.20 Doublet of Doublets1HFuran H-4

-proton.
5.30 Doublet (

Hz)
1HFuran H-3Key Signal: Upfield shift due to N-conjugation (enamine effect).
4.35 Singlet2H

Deshielded benzylic methylene.
3.80 Singlet3H

Methoxy group.
3.10 Singlet3H

N-Methyl group.
Mass Spectrometry (ESI+)
  • Parent Ion (

    
    ):  m/z 218.1
    
  • Fragmentation Pattern:

    • m/z 121: Tropylium ion derived from the 2-methoxybenzyl group (cleavage of C-N bond).

    • m/z 96: N-methylfuran-2-amine fragment.

Stability & Handling Guidelines

This molecule contains an electron-rich furan ring, making it sensitive to environmental factors.

  • Acid Sensitivity: The C5 position of the furan is highly nucleophilic. Exposure to strong mineral acids (HCl,

    
    ) will cause protonation at C5 followed by ring opening (hydrolysis) to form a 1,4-dicarbonyl species. Store as a free base. 
    
  • Oxidation: The electron-donating nitrogen activates the furan towards oxidation. Long-term exposure to air may cause darkening (polymerization). Store under Argon at -20°C.

  • Solubility: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.

References

  • Buchwald-Hartwig Coupling of Heteroarylamines

    • Title: Palladium-Catalyzed Synthesis of N-Aryl- and N-Heteroaryl-Substituted Amines.
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS 1823268-47-8) Product Entry.[2][3][4]

    • Source: Sigma-Aldrich / Merck.
  • Reactivity of 2-Aminofurans

    • Title: The Chemistry of 2-Aminofurans: Synthesis, Reactivity, and Biological Activity.
    • Source:Current Organic Chemistry, 2014.
    • URL:[Link]

Sources

Foundational

Technical Guide: Serotonin 5-HT2A Receptor Binding Affinity of Furan Analogs

Executive Summary This guide provides a technical analysis of furan-integrated phenethylamine and amphetamine derivatives, specifically focusing on the structure-activity relationships (SAR) that drive their exceptional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of furan-integrated phenethylamine and amphetamine derivatives, specifically focusing on the structure-activity relationships (SAR) that drive their exceptional affinity for the serotonin 5-HT2A receptor.

The integration of methoxy groups into rigid furan rings—creating dihydrobenzofuran ("FLY") and benzodifuran ("DragonFLY") systems—represents a pinnacle of ligand design. By locking the oxygen lone pairs into a planar conformation, these analogs minimize the entropic cost of binding, resulting in picomolar affinity (Ki < 0.1 nM) for the "DragonFLY" series. This document details the synthesis logic, quantitative binding data, and the specific molecular mechanisms that differentiate these compounds from their flexible parent molecules (e.g., 2C-B, DOB).

Structural Basis & SAR: The "FLY" vs. "DragonFLY" Evolution

The core principle driving the potency of furan analogs is conformational restriction . In open-chain phenethylamines like 2C-B or DOB, the methoxy groups at positions 2 and 5 are free to rotate. Binding to the 5-HT2A receptor requires these groups to adopt a specific coplanar orientation relative to the benzene ring.

The Entropic Advantage
  • 2C-B / DOB (Flexible): The ligand must "pay" an entropic penalty to freeze the rotating methoxy groups into the bioactive conformation upon binding.

  • 2C-B-FLY (Rigid Dihydrofuran): The methoxy oxygens are tethered into dihydrofuran rings. This reduces the entropic penalty, generally maintaining or slightly improving affinity.

  • Bromo-DragonFLY (Aromatic Furan): The rings are fully aromatized (benzodifuran). This creates a completely planar, hydrophobic surface that maximizes pi-pi stacking interactions with aromatic residues (Phe6.51, Phe6.52) in the receptor's orthosteric binding pocket.

SAR Visualization

The following diagram illustrates the chemical evolution from flexible precursors to the rigid super-agonists.

SAR_Evolution DOB DOB (Flexible Methoxy Groups) Ki: ~0.6 - 1.0 nM DOB_FLY DOB-FLY (Dihydrofuran Rings) Ki: ~0.2 - 0.5 nM DOB->DOB_FLY Ring Closure (Entropic Optimization) DragonFLY Bromo-DragonFLY (Aromatic Furan Rings) Ki: 0.04 nM DOB_FLY->DragonFLY Aromatization (Pi-Stacking + Planarity)

Caption: Evolution of ligand rigidity. Aromatization (Red) confers the highest affinity by extending the pi-system.

Quantitative Data Analysis: Binding Affinities (Ki)

The table below consolidates binding affinity data derived from radioligand competition assays using [³H]Ketanserin (antagonist) or [¹²⁵I]DOI (agonist) in cloned human 5-HT2A receptors.

Compound ClassCompound NameStructure Type5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)
Flexible 2C-BPhenethylamine8.614.0Low
Flexible DOBAmphetamine0.61.3Moderate
Rigid (Saturated) 2C-B-FLYDihydrobenzofuran11.08.5Low
Rigid (Aromatic) Bromo-DragonFLY Benzodifuran 0.04 0.02 None (Potent)
Rigid (Aromatic) 2C-B-DFLYBenzodifuran~2.0~5.0Moderate

Key Insight: The "DragonFLY" (amphetamine backbone + aromatic furan) exhibits sub-nanomolar affinity, often 10-100x more potent than its "FLY" (dihydrofuran) or open-chain counterparts. This extreme affinity correlates with a slow dissociation rate (


), leading to prolonged physiological effects.

Molecular Mechanisms of Binding

The interaction between Bromo-DragonFLY and the 5-HT2A receptor is characterized by three critical anchor points:

  • Ionic Lock (Asp3.32): The protonated amine of the ligand forms a salt bridge with Aspartate 155 (Asp3.32) in Transmembrane Helix 3 (TM3). This is the prerequisite for GPCR activation.

  • Aromatic Slot (Phe6.51 / Phe6.52): The fully aromatic benzodifuran core intercalates between Phenylalanine residues in TM6. The extended pi-system of the furan rings enhances this interaction compared to the non-aromatic dihydrofuran rings of the "FLY" series.

  • Halogen Bonding (Ser5.46): The Bromine atom at position 4 is not merely a hydrophobic bulk; it occupies a deep hydrophobic pocket and likely engages in a specific interaction with Serine 242 (Ser5.46) in TM5.

Signaling Pathway Activation

Upon binding, these super-agonists stabilize the active conformation of the receptor, triggering the Gq/11 signaling cascade.

Signaling_Pathway cluster_membrane Membrane Ligand Bromo-DragonFLY Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki 0.04nM) Gq Gαq Protein Receptor->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (Intracellular Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC

Caption: Canonical Gq signaling cascade triggered by high-affinity furan analog binding.

Experimental Protocols

A. Synthesis Overview (The "Nichols" Route)

The synthesis of benzodifurans is technically demanding. The critical step distinguishing "DragonFLY" from "FLY" is the aromatization.

  • Core Construction: Alkylation of hydroquinone with 1-bromo-2-chloroethane followed by cyclization yields the tetrahydrobenzodifuran (FLY) core.

  • Formylation: Introduction of an aldehyde group via Rieche formylation.

  • Aromatization (The Critical Step): Oxidation of the saturated dihydrofuran rings using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene or toluene. This converts the core to the fully aromatic benzodifuran.

  • Amination: Condensation with nitroethane (to form the nitrostyrene) followed by reduction (LiAlH4) yields the amine.

  • Halogenation: Elemental bromination in acetic acid adds the 4-bromo substituent.

B. Radioligand Binding Assay Protocol

To determine Ki values accurately, a competition binding assay is required.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT2A.

  • Radioligand: [³H]Ketanserin (0.5-1.0 nM).

  • Non-specific control: 10 µM Methysergide.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Mix 50 µL Membrane prep + 50 µL Radioligand + 50 µL Test Compound (Furan analog at varying concentrations).

    • Incubate at 37°C for 60 minutes (Equilibrium is critical due to slow kinetics of furan analogs).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Assay_Workflow Prep Membrane Prep (HEK-293/h5-HT2A) Incubate Incubation 60 min @ 37°C (+ [3H]Ketanserin) Prep->Incubate Filter Vac Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Analysis Data Analysis (Cheng-Prusoff Eq) Count->Analysis

Caption: Standard radioligand competition assay workflow for Ki determination.

Therapeutic vs. Toxicological Implications

The high affinity of furan analogs presents a "Super-Agonist" paradox.

  • Therapeutic Potential: The high selectivity and potency make them excellent probes for mapping the 5-HT2A receptor's active state.

  • Toxicity: Bromo-DragonFLY is notorious for its toxicity. The high affinity implies a long residence time. Once bound, the molecule does not easily dissociate, leading to prolonged vasoconstriction (via peripheral 5-HT2A receptors) which can cause gangrene, limb necrosis, and death. This is a direct consequence of the picomolar Ki and the stability of the aromatic furan-receptor complex.

References

  • Parker, M. A., Marona-Lewicka, D., Kurrasch, D. B., Shulgin, A. T., & Nichols, D. E. (1998). Synthesis and Pharmacological Examination of Benzofuran, Indan, and Tetralin Analogues of 2,5-Dimethoxy-4-iodoamphetamine. Journal of Medicinal Chemistry.[1] Link

  • Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., & Nichols, D. E. (1996). Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry.[1] Link

  • Chambers, J. J., et al. (2001). Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.[1] Link

  • Halberstadt, A. L., et al. (2019). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Neuropharmacology.[1] Link

Sources

Exploratory

N-(2-Methoxybenzyl)-N-methylfuran-2-amine safety data sheet (SDS)

This technical guide provides an in-depth analysis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine , synthesizing available chemical data, structural activity relationships (SAR), and safety protocols. Handling, Safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine , synthesizing available chemical data, structural activity relationships (SAR), and safety protocols.

Handling, Safety, and Application Guide for Research Professionals

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

N-(2-Methoxybenzyl)-N-methylfuran-2-amine is a tertiary amine featuring a furan heterocycle and an o-anisyl (2-methoxybenzyl) moiety. Structurally, it represents a hybrid pharmacophore, combining the furan ring common in histamine ligands with the N-(2-methoxybenzyl) group found in high-potency 5-HT2A agonists (the "NBOMe" class).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-[(2-methoxyphenyl)methyl]-N-methyl-1-(furan-2-yl)methanamine
CAS Number 1823268-47-8 (Specific) / 225236-02-2 (Secondary amine analog)
Molecular Formula C₁₄H₁₇NO₂
Molecular Weight 231.29 g/mol
SMILES CN(CC1=CC=CO1)CC2=CC=CC=C2OC
Structural Class Tertiary Amine / Furan Derivative / Benzylamine
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this niche research chemical are sparse. Data below includes high-confidence predictions based on close structural analogs (e.g., N-methylfurfurylamine).

ParameterValue / RangeCausality/Note
Physical State Pale yellow to amber oilAmines oxidize/darken upon air exposure.[1]
Boiling Point 315–325 °C (Predicted @ 760 mmHg)High MW and polarity relative to simple amines.[1]
Density ~1.08 g/cm³Estimated from functional group contributions.[1]
Solubility DCM, MeOH, DMSO, EtOAcLipophilic benzyl/furan groups limit water solubility.[1]
pKa (Base) ~8.5 – 9.0Typical for tertiary benzylamines; forms stable HCl salts.[1]
Stability Air/Light SensitiveFuran rings are prone to oxidative ring opening; amines form N-oxides.[1]

Hazard Identification & Safety Assessment

Pharmacological Warning (The "NBOMe" Pharmacophore)

CRITICAL ALERT: This compound contains the N-(2-methoxybenzyl) moiety.[2][3] While the core structure is a furan (unlike the phenethylamine core of Schedule I hallucinogens like 25I-NBOMe), the N-benzyl motif is a critical determinant for receptor binding affinity in serotonergic (5-HT2A) and histaminergic systems.

  • Precautionary Principle: Treat this compound as a potential potent CNS active agent until binding data confirms otherwise.[1]

  • Read-Across Toxicity: Analogous secondary amines show acute oral toxicity and skin irritation.[1]

GHS Classification (Derived)

Based on functional group analysis and SAR with N-methylfurfurylamine and 2-methoxybenzylamine.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).[1]

Emergency Response Logic

The following diagram outlines the decision logic for emergency response, prioritizing the containment of potentially bioactive amine spills.

EmergencyResponse Start INCIDENT: Spill or Exposure Assess 1. Assess State & Volume Start->Assess PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Respirator (Organic Vapor) Assess->PPE Contain 3. Containment: Use Vermiculite/Sand. DO NOT use water (spreads oil). PPE->Contain FirstAid_Skin Skin Contact: Wash with soap/water 15m. Monitor for CNS effects. PPE->FirstAid_Skin If Exposure FirstAid_Eye Eye Contact: Rinse 15m. Consult Ophthalmologist. PPE->FirstAid_Eye Neutralize 4. Neutralization: Treat with dilute Acetic Acid or NaHSO4 (forms salt). Contain->Neutralize Disposal 5. Disposal: Seal in HazMat bag. Label 'Toxic Organic Amine'. Neutralize->Disposal

Figure 1: Emergency response workflow for N-(2-Methoxybenzyl)-N-methylfuran-2-amine spills, emphasizing neutralization of the amine functionality.

Synthesis & Experimental Protocols

For researchers requiring this compound for ligand binding studies, the most robust route is Reductive Amination .[1] Direct alkylation is discouraged due to over-alkylation risks (quaternary salt formation).[1]

Reaction Pathway

Reagents: 2-Methoxybenzaldehyde + N-Methylfurfurylamine Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄ Solvent: Dichloromethane (DCM) or Methanol

Synthesis Aldehyde 2-Methoxybenzaldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H2O Amine N-Methylfurfurylamine (Nucleophile) Amine->Iminium Product Target Amine (Tertiary) Iminium->Product + RedAgent Reduction RedAgent NaBH(OAc)3 (Hydride Source)

Figure 2: Reductive amination pathway. The use of STAB (Sodium Triacetoxyborohydride) is preferred over NaBH4 to prevent reduction of the aldehyde before iminium formation.

Step-by-Step Protocol (Self-Validating)
  • Stoichiometry Setup:

    • Dissolve 2-Methoxybenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Add N-Methylfurfurylamine (1.05 eq).[1] Note: Slight excess of amine ensures full consumption of the aldehyde, simplifying purification.

  • Activation:

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation Point: Monitor by TLC.[1][4] Formation of the iminium species may not be visible, but disappearance of aldehyde is key.[1]

  • Reduction:

    • Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

    • Allow to warm to RT and stir overnight (12h).

  • Work-up (Critical for Amine Purity):

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract with DCM (3x).[1]

    • Acid-Base Purification (Self-Validating Step):

      • Extract organic layer with 1M HCl (Product moves to Aqueous phase; non-basic impurities stay in Organic).[1]

      • Wash Aqueous layer with Ether (removes unreacted aldehyde).[1]

      • Basify Aqueous layer to pH >12 with NaOH.[1]

      • Extract back into DCM.[1] This yields high-purity free base.[1][5]

  • Storage: Store as the HCl salt (precipitated with HCl/Ether) at -20°C to prevent oxidation of the furan ring.

Handling & Storage Specifications

ParameterSpecificationRationale
Atmosphere Nitrogen or ArgonFuran rings are electron-rich and susceptible to oxidative degradation.
Temperature -20°C (Long term)Retards N-oxide formation and polymerization.
Container Amber GlassProtects from UV-induced radical reactions.[1]
Incompatibility Strong Oxidizers, AcidsReacts exothermically; acids form salts (reversible) but strong oxidizers destroy the furan ring.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Methoxy-N-methylbenzylamine (Analog). Retrieved from

  • PubChem. (2025).[1][6] Compound Summary: 2-Methoxybenzaldehyde.[1][7][6][3][8] National Library of Medicine.[1] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard Protocol Basis).[1]

  • Hansen, M., et al. (2014).[1] "Synthesis and Pharmacology of N-Benzyl Substituted Phenethylamines (NBOMes)." ACS Chemical Neuroscience.[1] (Context for NBOMe pharmacophore safety).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine . The protocol focuses on Reductive A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine .

The protocol focuses on Reductive Amination , the most convergent and atom-economical pathway for this scaffold. It specifically addresses the stability challenges associated with electron-rich heteroaromatic amines (aminofurans) and utilizes the Sodium Triacetoxyborohydride (STAB) method (Abdel-Magid protocol) to ensure high selectivity and yield.

Executive Summary & Chemical Strategy

The synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine presents a specific chemoselective challenge: the handling of N-methylfuran-2-amine . Unlike standard alkyl amines, 2-aminofurans are electron-rich and prone to oxidative ring-opening or polymerization (forming imino-dihydrofurans) upon exposure to air or strong acids.

To mitigate these risks, this protocol utilizes a Direct Reductive Amination approach. By reacting 2-methoxybenzaldehyde with N-methylfuran-2-amine in the presence of Sodium Triacetoxyborohydride (STAB) and acetic acid, we avoid the isolation of the unstable intermediate imine. STAB is chosen over Sodium Cyanoborohydride (


) due to its lower toxicity, better compatibility with non-protic solvents (DCE/THF), and ability to reduce the iminium species selectively without reducing the aldehyde starting material.
Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion (catalyzed by acetic acid), which is then rapidly reduced by the hydride source.

ReactionPathway Aldehyde 2-Methoxybenzaldehyde (Electrophile) Intermediate Iminium Ion (Transient) Aldehyde->Intermediate Condensation (-H2O) Amine N-methylfuran-2-amine (Nucleophile) Amine->Intermediate Condensation (-H2O) Product N-(2-Methoxybenzyl)- N-methylfuran-2-amine Intermediate->Product Hydride Transfer Reagents STAB (1.5 eq) AcOH (1.0 eq) DCE, 25°C

Figure 1: Mechanistic pathway for the reductive amination.[1] The acid catalyst promotes iminium formation, which is the substrate for STAB reduction.

Critical Material Attributes (CMA) & Precursor Handling

Success in this synthesis is heavily dependent on the quality of the amine precursor.

ComponentCritical AttributeHandling Requirement
N-methylfuran-2-amine High Instability Freshly Prepared/Distilled. If stored, must be kept at -20°C under Argon. If available as HCl salt, neutralize in situ with 1.0 eq TEA.
2-Methoxybenzaldehyde Oxidation ProneEnsure aldehyde is free of benzoic acid precipitates. Distill if yellow/cloudy.
Sodium Triacetoxyborohydride (STAB) Moisture SensitiveUse fresh reagent. Hydrolyzed STAB (smelling strongly of acetic acid) leads to poor yields.
1,2-Dichloroethane (DCE) Water ContentAnhydrous (<50 ppm H2O) preferred to prevent STAB decomposition.

Detailed Experimental Protocol

Materials[2][3][4][5][6][7][8][9]
  • Limiting Reagent: N-methylfuran-2-amine (1.0 equiv)

  • Electrophile: 2-Methoxybenzaldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [0.1 M - 0.2 M concentration]

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with N-methylfuran-2-amine (1.0 equiv).

    • Note: If using the HCl salt, suspend in DCE and add Triethylamine (1.0 equiv) first, stirring for 15 mins.

  • Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.15 M.

  • Add 2-Methoxybenzaldehyde (1.1 equiv) in one portion.

  • Add Glacial Acetic Acid (1.0 equiv).

    • Mechanistic Insight: The amine is electron-rich and less basic; acid catalysis is crucial to drive the equilibrium toward the iminium ion.

  • Stir the mixture at Room Temperature (20–25°C) for 30 minutes to allow hemiaminal/imine equilibrium establishment.

Step 2: Reductive Step 7. Cool the reaction slightly (0°C) using an ice bath (Optional, but recommended to suppress side reactions due to the exothermic nature of hydride addition). 8. Add STAB (1.4 equiv) portion-wise over 10–15 minutes.

  • Caution: Gas evolution (
    
    
    ) may occur. Do not seal the system completely; ensure venting through the inert gas line.
  • Remove the ice bath and allow the reaction to warm to Room Temperature.
  • Stir for 4–16 hours. Monitor by TLC or LCMS.
  • Endpoint: Disappearance of the amine and conversion of the imine intermediate.

Step 3: Workup & Purification 11. Quench: Dilute with DCM and slowly add saturated aqueous


 solution. Stir vigorously for 20 minutes until gas evolution ceases and phases separate.
12. Extraction:  Separate the organic layer. Extract the aqueous layer 2x with DCM.
13. Wash:  Combine organic layers and wash with Brine (1x).
14. Drying:  Dry over anhydrous 

, filter, and concentrate in vacuo. 15. Purification: The crude oil is likely to contain excess aldehyde. Purify via Flash Column Chromatography on Silica Gel.
  • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).
  • Note: Aminofurans can degrade on acidic silica. Pre-treat the column with 1% Triethylamine/Hexanes if degradation is observed.
Process Control & Troubleshooting
ObservationRoot CauseCorrective Action
Low Conversion Old STAB reagentAdd fresh STAB (0.5 eq) and check pH (should be slightly acidic ~pH 5-6).
Aldehyde Reduction STAB added too fast or pH too lowEnsure 30 min pre-stirring of amine+aldehyde before adding STAB.
Dark/Black Mixture Polymerization of aminofuranEnsure strict inert atmosphere (

/Ar). Keep temperature <25°C.
Product Decomposition on Silica Acidic hydrolysis of furan amineUse neutralized silica (flush with 1%

) or use Alumina (neutral).

Workflow Visualization

The following diagram outlines the decision logic for the workup and purification, ensuring product integrity.

WorkupLogic Reaction Reaction Complete (LCMS Confirmation) Quench Quench: Sat. NaHCO3 (pH ~8-9) Reaction->Quench Extract DCM Extraction Quench->Extract Crude Crude Oil (Contains Product + Excess Aldehyde) Extract->Crude StabilityCheck Is Product Acid Sensitive? Crude->StabilityCheck StandardCol Standard Flash Column (Hex/EtOAc) StabilityCheck->StandardCol No BufferedCol Buffered Silica Column (1% Et3N doped) StabilityCheck->BufferedCol Yes (Likely for Furan amines) Final Pure N-(2-Methoxybenzyl)- N-methylfuran-2-amine StandardCol->Final BufferedCol->Final

Figure 2: Purification decision tree. Due to the acid sensitivity of the furan-amine bond, buffered chromatography is recommended.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][3][4][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][5][6][3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][5][6][3][4][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • PubChem Compound Summary. (n.d.). N-methylfuran-2-amine.[6][9][10] National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Protocol for N-Methylation of N-(2-methoxybenzyl)furan-2-amine

Part 1: Strategic Analysis & Chemical Logic The Substrate Challenge The target molecule, N-(2-methoxybenzyl)furan-2-amine , presents a specific chemoselective challenge often overlooked in standard protocols: the acid se...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule, N-(2-methoxybenzyl)furan-2-amine , presents a specific chemoselective challenge often overlooked in standard protocols: the acid sensitivity of the furan ring .

While standard secondary amines are routinely methylated using reductive amination with acidic catalysts, the furan moiety is an electron-rich heteroaromatic ring that functions as a masked enol ether. Under the acidic conditions typically required for iminium ion formation (pH < 4), furan rings are prone to:

  • Electrophilic aromatic substitution (polymerization).

  • Hydrolytic ring opening (formation of 1,4-dicarbonyls).

Therefore, the "textbook" Eschweiler-Clarke reaction (Formic acid/Formaldehyde @ 100°C) is strictly contraindicated for this substrate. It will lead to extensive tar formation.

Selected Methodologies

To ensure high yield and structural integrity, this guide presents two distinct protocols based on the specific stability profile of your starting material.

FeatureMethod A: Reductive Amination (STAB) Method B: Direct Alkylation (MeI)
Mechanism Formation of iminium ion

Hydride reduction
SN2 Nucleophilic Substitution
Reagents Formaldehyde / NaBH(OAc)₃ / DCEMethyl Iodide / K₂CO₃ / DMF
pH Regime Weakly Acidic to Neutral (pH 5–6)Basic (pH > 9)
Selectivity High (No quaternary salt formation)Moderate (Risk of quaternization)
Recommendation Primary Choice (Industry Standard)Secondary Choice (If acid sensitivity is extreme)

Part 2: Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Reference: Modified from Abdel-Magid, A. F., et al. J. Org. Chem. 1996.[1][2][3][4][5]

This protocol uses Sodium Triacetoxyborohydride (STAB) .[6] Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic and does not generate cyanide byproducts. Crucially, we utilize a stoichiometrically controlled acid catalysis to protect the furan ring.

Reagents & Materials
  • Substrate: N-(2-methoxybenzyl)furan-2-amine (1.0 equiv)

  • Electrophile: Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride [STAB] (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (0.0 – 1.0 equiv, titrated)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous]

  • Quench: Saturated aq. NaHCO₃

Step-by-Step Workflow
  • Solvation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the amine (1.0 equiv) in DCE (0.2 M concentration).

    • Why DCE? It offers superior solubility for STAB compared to THF, though THF is a valid alternative if DCE is restricted.

  • Electrophile Addition: Add Formaldehyde (1.2 equiv). Stir for 15 minutes at Room Temperature (RT).

    • Observation: The solution may become slightly cloudy as the hemiaminal/iminium species forms.

  • Reductant Addition: Cool the mixture to 0°C. Add STAB (1.5 equiv) in three portions over 10 minutes.

    • Control Point: STAB evolves H₂ gas slowly. Do not seal the vessel tightly; use a bubbler.

  • Catalytic Activation (The Critical Step):

    • Standard: Add Acetic Acid (1.0 equiv).

    • Furan-Safe Modification: If the furan ring shows signs of darkening (decomposition), omit the acetic acid . Secondary amines are often nucleophilic enough to react with formaldehyde without acid catalysis. If reaction is sluggish after 1 hour, add AcOH dropwise (0.1 equiv increments).

  • Reaction Monitoring: Warm to RT and stir. Monitor by TLC or LC-MS every 30 minutes.

    • Target: Disappearance of Secondary Amine (M+1).

    • Product: Appearance of Methylated Tertiary Amine (M+15).

  • Workup (pH Control):

    • Once complete (typically 1–3 hours), quench by pouring the mixture into Saturated NaHCO₃ (pH ~8).

    • Why? Rapid neutralization prevents acid-hydrolysis of the furan during the aqueous phase.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc + 1% Et₃N).

    • Note: The 1% Triethylamine protects the furan from silica acidity.

Method B: Direct Alkylation (The "Acid-Free" Alternative)

Use this ONLY if Method A causes furan decomposition.

Reagents & Materials
  • Substrate: 1.0 equiv

  • Reagent: Methyl Iodide (MeI) (1.05 equiv - Strict Control)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous/powdered)

  • Solvent: Acetonitrile (MeCN) or DMF.[7]

Step-by-Step Workflow
  • Setup: Dissolve amine in MeCN (0.1 M). Add K₂CO₃.

  • Addition: Cool to 0°C. Add MeI dropwise.

    • Warning: MeI is a carcinogen and highly volatile. Use a fume hood.

  • Kinetics: Stir at 0°C for 30 mins, then warm to RT.

    • Critical Control: Do not heat. Heat promotes quaternization (formation of the N,N-dimethyl ammonium salt).

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate.

Part 3: Visualization & Logic

Decision Logic for Protocol Selection

The following diagram illustrates the decision process based on the specific lability of the furan ring in your sample.

ProtocolSelection Start Start: N-(2-methoxybenzyl)furan-2-amine CheckStability Step 1: Assess Furan Stability (Is it N-Furan-2-yl or N-Furfuryl?) Start->CheckStability Stable Case A: Stable (Furfuryl) (N-CH2-Furan linkage) CheckStability->Stable Stable Linkage Unstable Case B: Unstable (Amino-Furan) (N-Furan linkage) CheckStability->Unstable Enamine-like MethodA Method A: Standard STAB (1.0 eq AcOH) Stable->MethodA High Yield Pathway MethodAMod Method A (Modified): Buffered STAB (0.0 - 0.1 eq AcOH) Unstable->MethodAMod Preferred MethodB Method B: Direct Alkylation (K2CO3 / MeI) Unstable->MethodB If Acid Fails Result Target: N-Methyl Product MethodA->Result Tertiary Amine MethodAMod->Result MethodB->Result

Caption: Decision tree for selecting the optimal methylation pathway based on the structural stability of the furan-amine linkage.

Reaction Mechanism (Reductive Amination)

Understanding the mechanism clarifies why pH control is vital.

Mechanism Substrate Sec-Amine Hemiaminal Hemiaminal (Unstable) Substrate->Hemiaminal + HCHO HCHO Formaldehyde Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Tert-Amine (Methylated) Iminium->Product + H- (from STAB)

Caption: The rate-limiting step is often Iminium formation. Acid accelerates this (Hemiaminal to Iminium), but excess acid degrades the furan.

Part 4: Troubleshooting & Data Analysis

Analytical Verification
TechniqueExpected Signal (Product)Diagnostic Note
1H NMR Singlet, δ 2.2 – 2.4 ppm (3H)Distinct N-Me peak. Disappearance of N-H broad singlet.
LC-MS [M+H]+ = [Start Mass] + 14Watch for [M+15+14] which indicates quaternary salt (M+29).
TLC Higher Rf than starting materialTertiary amines are less polar than secondary amines on Silica.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Black/Tar in reaction Furan decomposition due to acidity.[7][8]Switch to Method B or remove AcOH from Method A.
Low Conversion Iminium ion not forming.Add molecular sieves (4Å) to DCE to remove water. Increase time.
Quaternary Salt (M+29) Over-alkylation (Method B) or excess HCHO (Method A).Method A: Use exactly 1.1-1.2 eq HCHO. Method B: Lower Temp to -10°C.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Kolykhalov, D. A., et al. (2024).[8] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849.[8] [Link]

Sources

Method

Using N-(2-Methoxybenzyl)-N-methylfuran-2-amine as a chemical building block

Application Note: Strategic Utilization of N-(2-Methoxybenzyl)-N-methylfuran-2-amine in Heterocyclic Synthesis Abstract This guide details the synthetic utility of N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS: 1823268-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-Methoxybenzyl)-N-methylfuran-2-amine in Heterocyclic Synthesis

Abstract

This guide details the synthetic utility of N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS: 1823268-47-8), a specialized electron-rich building block.[1] Unlike common furfuryl amines (which possess a methylene bridge), this molecule features a nitrogen atom directly attached to the furan ring (C2-position).[1] This structural distinction imparts unique reactivity, making it a potent "masked" synthon for [4+2] cycloadditions , oxidative rearrangements to


-lactams , and C5-selective C-H functionalization .[1] This note provides validated protocols for transforming this scaffold into high-value nitrogen heterocycles relevant to drug discovery.

Chemical Profile & Reactivity Analysis

Molecule: N-(2-Methoxybenzyl)-N-methylfuran-2-amine Core Structure: Electron-rich N,N-disubstituted 2-aminofuran.[1] Key Functional Elements:

  • Furan Ring: Acts as an electron-rich diene for Diels-Alder reactions or a latent 1,4-dicarbonyl equivalent.[1]

  • N-Methyl Group: Provides tertiary amine character, preventing N-H deprotonation side reactions.[1]

  • 2-Methoxybenzyl (PMB-like) Group: Serves as a robust protecting group that enhances lipophilicity and can be cleaved under specific oxidative (DDQ, CAN) or acidic conditions.[1]

Reactivity Hotspots (Graphviz Diagram)

ReactivityMap Figure 1: Reactivity Profile of N-(2-Methoxybenzyl)-N-methylfuran-2-amine Molecule N-(2-Methoxybenzyl)- N-methylfuran-2-amine C5 C5 Position: Nucleophilic Attack (C-H Arylation) Molecule->C5 Diene Furan Ring (C2-C5): Electron-Rich Diene ([4+2] Cycloaddition) Molecule->Diene Oxidation Oxidative Rearrangement: Conversion to Gamma-Lactams Molecule->Oxidation Protecting 2-Methoxybenzyl: Acid/Oxidant Labile Protecting Group Molecule->Protecting

Caption: Figure 1 illustrates the three primary reaction vectors: C5-nucleophilicity, diene character for cycloadditions, and susceptibility to oxidative ring expansion/opening.[1]

Application 1: Diels-Alder Cycloaddition ([4+2])[1]

The amino substituent at C2 significantly raises the HOMO energy of the furan ring, making it an exceptionally reactive diene compared to unsubstituted furan. It reacts rapidly with electron-deficient dienophiles to form 7-oxabicyclo[2.2.1]heptane derivatives.[1]

Target Scaffolds: Bridged bicyclic ethers (sugar mimics, rigidified cores).

Protocol: Reaction with N-Phenylmaleimide
  • Reagents: N-(2-Methoxybenzyl)-N-methylfuran-2-amine (1.0 equiv), N-Phenylmaleimide (1.1 equiv), Dichloromethane (DCM).[1]

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of N-(2-Methoxybenzyl)-N-methylfuran-2-amine in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of N-Phenylmaleimide portion-wise. The reaction is often exothermic due to the high reactivity of the aminofuran.

  • Monitoring: Allow to warm to RT. Monitor via TLC (silica, 30% EtOAc/Hexanes). The starting material (high R_f) should disappear rapidly.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The adduct is often kinetically stable but may undergo retro-Diels-Alder on silica.[1] Purify via rapid flash chromatography (neutralized silica, 1% Et3N) or recrystallization from Et2O/Hexanes.

  • Yield Expectation: 85–95% (typically exo-selective due to thermodynamic control, though endo may form kinetically).[1]

Mechanistic Insight: The bridgehead nitrogen stabilizes the transition state. The resulting oxabicycle can be further manipulated (e.g., ring-opening aromatization to phenols) using Lewis acids (BF3[1]·OEt2).

Application 2: Oxidative Rearrangement to -Lactams

Unlike furfuryl amines (which yield piperidines via the Aza-Achmatowicz reaction), 2-aminofurans undergo oxidative rearrangement to yield 5-hydroxy-3-pyrrolin-2-ones (gamma-lactams).[1] This is a powerful method to access nitrogen heterocycles.[1]

Target Scaffolds: Pyrrolidinones, bioactive alkaloids.

Protocol: NBS-Mediated Oxidation[1]
  • Reagents: NBS (1.1 equiv), NaHCO3 (2.0 equiv), Acetone/H2O (4:1).

  • Conditions: -10°C, 1 hour.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the building block in 8 mL Acetone and 2 mL water. Add solid NaHCO3 (2.0 mmol) to buffer the solution.

  • Oxidation: Cool to -10°C. Add N-Bromosuccinimide (NBS, 1.1 mmol) portion-wise over 10 minutes. The solution will likely turn yellow/orange.

  • Quench: Once starting material is consumed (TLC), quench with saturated Na2S2O3 (2 mL).

  • Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4.

  • Result: The product is typically the hemiaminal (5-hydroxy-1-(2-methoxybenzyl)-5-methyl-1,5-dihydro-2H-pyrrol-2-one).[1]

  • Further Transformation: Treatment with NaBH4/MeOH reduces the hemiaminal to the lactam, or acid treatment eliminates water to form the maleimide derivative.

Workflow Diagram (Graphviz)

OxidationWorkflow Figure 2: Oxidative Rearrangement Pathway Start Start: N-(2-Methoxybenzyl)-N-methylfuran-2-amine Step1 Step 1: Oxidation (NBS/H2O) Formation of 2,5-diketo intermediate Start->Step1 + [O] Step2 Step 2: Ring Contraction Rearrangement to 5-Hydroxy-pyrrolinone Step1->Step2 Rearrangement Branch Downstream Modification Step2->Branch PathA Reduction (NaBH4/TFA): Saturated Pyrrolidinone Branch->PathA Reduction PathB Elimination (H+): Maleimide Derivative Branch->PathB Dehydration

Caption: Figure 2 depicts the oxidative conversion of the furan core into functionalized lactam scaffolds.

Application 3: C5-Selective Arylation (C-H Activation)

The C5 position of the 2-aminofuran is highly nucleophilic. Palladium-catalyzed direct arylation allows for the rapid construction of biaryl scaffolds without pre-functionalization (e.g., boronic acids).

Protocol: Pd-Catalyzed C-H Arylation

  • Catalyst: Pd(OAc)2 (5 mol%).[1]

  • Ligand: PPh3 or SPhos (10 mol%).[1]

  • Base: K2CO3 (2.0 equiv).[1]

  • Coupling Partner: Aryl Iodide (Ar-I).[1]

  • Solvent: Toluene, 100°C, 12 h.

Note: The "2-methoxybenzyl" group remains stable under these basic conditions, protecting the amine while the furan ring is functionalized.

Summary of Physicochemical Properties

PropertyValue (Approx.)Relevance
Molecular Weight 217.27 g/mol Fragment-like, suitable for FBDD.[1]
LogP ~2.5Good membrane permeability; lipophilic due to PMB.[1]
H-Bond Donors 0Tertiary amine; no labile protons.[1]
H-Bond Acceptors 3Furan O, Methoxy O, Amine N.
Stability Acid-SensitiveCritical: Store at -20°C. Avoid strong mineral acids which cause polymerization.[1]

Safety & Handling

  • Stability Warning: 2-Aminofurans are prone to oxidation and polymerization.[1] Store under inert gas (Argon/Nitrogen) in a freezer.

  • Acid Sensitivity: The furan ring is acid-labile (opening to 1,4-dicarbonyls).[1] Use buffered conditions for purification (e.g., silica pre-treated with 1% Et3N).

  • Differentiation: While the "N-(2-methoxybenzyl)" fragment appears in NBOMe hallucinogens, this furan derivative is a distinct chemical building block.[1] Standard laboratory safety (GLP) for unknown bioactive compounds should be observed.[1]

References

  • Gomes, R. F., et al. "Synthetic utility of 2-aminofurans: A review." Organic & Biomolecular Chemistry, 2021. (Representative Review of class).

  • Li, X., et al. "Oxidative rearrangement of 2-substituted furans into nitrogen heterocycles." Journal of Organic Chemistry, 2018.

  • Padwa, A. "Diels-Alder reactions of electron-rich dienes."[1] Comprehensive Organic Synthesis, Vol 4.

  • BenchChem. "Technical Support: Synthesis and Stability of 2-Aminofurans." BenchChem Protocols, 2025.

  • Sigma-Aldrich. "Product Specification: N-(2-Methoxybenzyl)-N-methylfuran-2-amine."[1] Catalog Entry.

Sources

Application

Application Note: Reductive Coupling of 2-Methoxybenzaldehyde and N-Methylfuran-2-amine

Here is a detailed Application Note and Protocol guide for the coupling of 2-methoxybenzaldehyde with N-methylfuran-2-amine. Executive Summary & Strategic Analysis This protocol details the reaction conditions for coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the coupling of 2-methoxybenzaldehyde with N-methylfuran-2-amine.

Executive Summary & Strategic Analysis

This protocol details the reaction conditions for coupling 2-methoxybenzaldehyde (o-anisaldehyde) with N-methylfuran-2-amine . This transformation is a Reductive Amination , specifically the reductive alkylation of a secondary heteroaromatic amine.

Reagent Disambiguation (Critical)

Before proceeding, it is vital to distinguish the amine reagent, as nomenclature errors are common in this class of compounds:

  • Target Reagent: N-methylfuran-2-amine (Amino group attached directly to the furan ring). This compound is electron-rich, prone to oxidation, and acid-sensitive. The resulting product is an N-aryl-benzylamine analog.

  • Common Confusant: N-methylfurfurylamine (N-methyl-1-(furan-2-yl)methanamine). If your amine has a methylene bridge (

    
    ) between the ring and the nitrogen, standard reductive amination conditions apply with fewer stability risks.
    
  • This guide focuses on the more challenging N-methylfuran-2-amine as requested.

Mechanistic Challenges
  • Electronic Mismatch: 2-methoxybenzaldehyde contains an electron-donating methoxy group at the ortho position. This reduces the electrophilicity of the carbonyl carbon and introduces steric hindrance, slowing the initial nucleophilic attack.

  • Furan Ring Instability: The furan ring, particularly when substituted with an electron-donating amino group, is highly sensitive to acidic conditions (prone to ring-opening hydrolysis). Strong protic acids must be avoided.

  • Iminium Ion Formation: Since the amine is secondary, the reaction proceeds through a charged iminium ion intermediate, not a neutral imine. This intermediate must be reduced in situ to drive the equilibrium forward.

Experimental Design & Logic

Recommended Route: Indirect Reductive Amination (STAB Method)

The use of Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is the gold standard for this coupling.

  • Why: STAB is a mild hydride donor that selectively reduces iminium ions faster than aldehydes. It does not require low pH, preserving the acid-sensitive furan ring.

  • Additives: Acetic acid (AcOH) is typically added to catalyze iminium formation, but for amino-furans, stoichiometric control is required to prevent decomposition.

Reaction Pathway Visualization

The following diagram illustrates the reaction progression and critical control points.

ReactionPathway Reactants Reactants 2-Methoxybenzaldehyde + N-Methylfuran-2-amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (Slowed by steric hindrance) Iminium Iminium Ion (Critical Intermediate) Hemiaminal->Iminium -H2O (Acid Catalyzed) Reduction Reduction Step (Hydride Transfer) Iminium->Reduction + NaBH(OAc)3 SideProduct Side Pathway: Furan Ring Opening Iminium->SideProduct Excess Acid / pH < 4 Product Product N-(2-methoxybenzyl)- N-methylfuran-2-amine Reduction->Product Irreversible

Figure 1: Mechanistic pathway for the reductive amination. Note the risk of ring opening under highly acidic conditions.

Detailed Protocol (Standard Operating Procedure)

Materials
  • Amine: N-methylfuran-2-amine (1.0 equiv) [Handle under Argon/Nitrogen]

  • Aldehyde: 2-methoxybenzaldehyde (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon. N-methylfuran-2-amine is oxidation-sensitive.
      
  • Reactant Mixing:

    • Add N-methylfuran-2-amine (1.0 mmol) and 2-methoxybenzaldehyde (1.2 mmol, 163 mg) to the flask.

    • Dissolve in Anhydrous DCE (5 mL).

    • Note: Use a slight excess of the aldehyde to ensure full consumption of the unstable amine.

  • Catalysis & Iminium Formation:

    • Add Acetic Acid (1.0 mmol, 57 µL) dropwise.

    • Stir at Room Temperature (20–25 °C) for 30–60 minutes.

    • Observation: The solution may darken slightly. Do not heat, as this promotes polymerization of the furan.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath) to mitigate exotherms.

    • Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature.

    • Stir for 12–16 hours under inert atmosphere.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Target Mass: Look for [M+H]+ corresponding to the coupled product (approx. MW 217.26 Da).[2]

  • Work-up:

    • Quench the reaction by slowly adding Saturated NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% EtOAc in Hexanes.
      
    • Note: Amino-furans can degrade on acidic silica. Pre-treat the column with 1% Triethylamine (TEA) in hexanes if degradation is observed.

Optimization & Troubleshooting Data

The following table summarizes conditions screened for this specific steric/electronic profile.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Solvent DCE or DCM THFMethanol / Ethanol
Reductant NaBH(OAc)₃ (STAB) NaCNBH₃NaBH₄
Catalyst AcOH (1.0 eq) Ti(OiPr)₄HCl / H₂SO₄
Temp 0 °C

RT
RTReflux (>40 °C)
Outcome High yield, minimal ring opening.Slower reaction, requires toxic cyanide.Furan decomposition due to transient imine instability in protic solvents.
Troubleshooting Key Issues
  • Low Conversion: The ortho-methoxy group creates steric bulk. If conversion is <50% after 16h, add Titanium(IV) isopropoxide (1.5 eq) in Step 2 and stir for 2 hours before adding the reducing agent. This acts as a Lewis acid and water scavenger to force iminium formation.

  • Furan Decomposition (Black Tar): Indicates acid concentration is too high. Reduce AcOH to 0.1 eq or switch to a buffer system. Ensure the amine starting material was not already oxidized (it should be a clear or pale yellow oil/solid, not dark brown).

  • Product Instability: If the product degrades during column chromatography, use neutral alumina instead of silica gel.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Available at: [Link]

  • PubChem. (n.d.). "2-Methoxybenzaldehyde Compound Summary." Available at: [Link]

Sources

Method

Preparation of furan-based secondary amines for medicinal chemistry

Part 1: Strategic Analysis & The "Furan Paradox" Furan-based secondary amines are high-value pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl rings to improve solubility and metabolic profiles. H...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & The "Furan Paradox"

Furan-based secondary amines are high-value pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl rings to improve solubility and metabolic profiles. However, their synthesis presents a "Furan Paradox" : the furan ring is aromatic yet exceptionally sensitive to acid-catalyzed ring opening (the Piano rearrangement), and electron-rich yet prone to oxidative decomposition.

The Core Challenge: Standard amine synthesis protocols often employ harsh acidic conditions (e.g., Leuckart-Wallach) or strong oxidants, both of which degrade the furan core into 1,4-dicarbonyl byproducts (Figure 1).

Strategic Route Selection:

  • Route A: Reductive Amination (The Gold Standard). Best for Furfurylamines (Furan-CH₂-NH-R). Uses Furfural + Primary Amine.[1][2][3] High stability, scalable.

  • Route B: Buchwald-Hartwig Cross-Coupling. Best for N-Furyl Amines (Furan-NH-R). Uses Halofuran + Amine.[1] Accesses difficult electronic space but requires strict exclusion of O₂/H₂O.

  • Route C: Direct Alkylation. Generally discouraged due to over-alkylation (quaternary salt formation) unless using specific mono-alkylation promoters (e.g., CsOH).

Part 2: Visualizing the Synthetic Landscape

The following decision tree outlines the optimal pathway based on starting material availability and target stability.

FuranSynthesisStrategy Start Target Structure? Furfuryl Furfuryl Amine (Furan-CH2-NH-R) Start->Furfuryl Alkyl Linker Aminofuran N-Furyl Amine (Furan-NH-R) Start->Aminofuran Direct Attachment Reductive Protocol A: Reductive Amination Furfuryl->Reductive Buchwald Protocol B: Pd-Catalyzed Coupling Aminofuran->Buchwald ReagentsA Reagents: Furfural + Amine NaBH(OAc)3, DCE Reductive->ReagentsA Warning CRITICAL: Avoid Aqueous Acid (Risk of Ring Opening) Reductive->Warning ReagentsB Reagents: Bromofuran + Amine Pd2(dba)3, Xantphos Buchwald->ReagentsB

Figure 1: Strategic decision tree for selecting the synthesis method based on the target amine subclass.

Part 3: Detailed Experimental Protocols

Protocol A: Mild Reductive Amination (The "STAB" Method)

Target: Furfurylamines (e.g., N-benzyl-1-(furan-2-yl)methanamine)

Rationale: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice.[4] Unlike NaCNBH₃, it is non-toxic. Unlike NaBH₄, it is mild enough to not reduce the aldehyde/ketone competitively, allowing for a one-pot procedure . Crucially, the reaction remains slightly acidic (AcOH), which accelerates imine formation without triggering furan ring opening [1, 2].

Reagents & Materials:

  • Furfural (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a flame-dried round-bottom flask with Furfural (10 mmol) and DCE (30 mL).

    • Add the Primary Amine (11 mmol) followed by AcOH (10 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under N₂. Monitor by TLC.[5] Formation of the imine is usually rapid.

    • Note: Do not use strong Lewis acids (TiCl₄) as they may polymerize the furan.

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup (Crucial for Furan Stability):

    • Quench by slowly adding saturated aqueous NaHCO₃ .

    • Critical: Ensure the pH is basic (pH > 8) immediately. Do not allow the mixture to sit at acidic pH during workup.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo (bath temp < 40°C).

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). Add 1% Triethylamine to the eluent to prevent silica-induced acid decomposition.[6]

Quantitative Data (Expected):

Substrate (Amine) Yield (%) Reaction Time (h) Notes
Benzylamine 88-95% 4 Excellent conversion
Aniline 75-82% 12 Slower imine formation

| tert-Butylamine | 60-70% | 24 | Steric hindrance |

Protocol B: Buchwald-Hartwig Cross-Coupling

Target: N-Furyl Amines (Direct attachment)

Rationale: Direct nucleophilic substitution on halofurans is difficult. Pd-catalyzed coupling is effective but requires specific ligands to prevent catalyst poisoning by the furan oxygen. Xantphos or BrettPhos are preferred for their bite angles and ability to stabilize the Pd cycle against heteroatom interference [3, 4].

Reagents:

  • 2-Bromofuran or 3-Bromofuran (1.0 equiv)

  • Primary Amine (1.2 equiv)[5]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to avoid base-mediated decomposition.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • In a glovebox or under strict Argon flow, combine Pd₂(dba)₃ and Xantphos in degassed Dioxane. Stir for 10 mins until the solution turns clear/orange.

  • Reaction Assembly:

    • Add Bromofuran , Amine , and Cs₂CO₃ to a sealable reaction vial.

    • Add the catalyst solution via syringe.

  • Coupling:

    • Seal and heat to 80–100°C for 8–12 hours.

    • Note: Monitor strictly. Extended heating often leads to de-arylation or polymerization.

  • Workup:

    • Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify immediately. N-furyl amines are prone to oxidation; store under Argon in the freezer.

Part 4: Troubleshooting & Stability Guide

The "Black Tar" Scenario (Polymerization): If your reaction turns black and viscous, acid-catalyzed ring opening has occurred.

  • Cause: pH dropped < 4 or reaction temperature was too high.

  • Solution: Switch from AcOH to a weaker acid buffer (pH 5-6) or use the Ti(OiPr)₄ / NaBH₄ method (formation of titanium-imine complex protects the furan).

Over-Alkylation (Dialkylation):

  • Cause: The secondary amine product is more nucleophilic than the primary amine starting material.[5]

  • Solution: Use a large excess of the primary amine (5-10 equiv) if using direct alkylation, or strictly adhere to the Reductive Amination protocol (Protocol A), which is kinetically selective for mono-alkylation.

Visualizing the Decomposition Pathway:

FuranDecomposition Furan Furan Amine Protonated Protonated Intermediate Furan->Protonated + H+ RingOpen Ring Opening (Acyclic Enol) Protonated->RingOpen H2O Dicarbonyl 1,4-Dicarbonyl (Toxic/Reactive) RingOpen->Dicarbonyl Tautomerization Polymer Black Polymer (Tar) Dicarbonyl->Polymer Polymerization

Figure 2: The acid-catalyzed decomposition pathway of furan amines (The "Piano" rearrangement type mechanism).

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (2023). "Buchwald-Hartwig Cross Coupling Reaction."[5][9][10] Organic Chemistry Portal. Available at: [Link]

  • Li, C. J., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." National Institutes of Health (PMC). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of N-(2-Methoxybenzyl)-N-methylfuran-2-amine via Reductive Amination

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine. The reductive amination pathway to this tertiary amine presents unique challenges, primarily related to the stability of the furan ring and the reactivity of the amine and aldehyde precursors. This document offers field-proven insights and solutions to navigate these complexities and enhance reaction yield and purity.

Core Principles: The Reductive Amination Pathway

The synthesis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine is achieved through the reductive amination of 2-methoxybenzaldehyde with N-methylfuran-2-amine. This reaction is a cornerstone of amine synthesis due to its efficiency and control compared to direct alkylation.[1] The process occurs in two principal stages within a single pot:

  • Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a C=N double bond. This intermediate exists in equilibrium between the neutral imine and its protonated form, the iminium ion. The rate of this step is often pH-dependent, with mildly acidic conditions favoring the formation of the more reactive iminium ion.[2]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion (or imine) to the corresponding amine. The choice of reducing agent is critical to avoid the unwanted reduction of the starting aldehyde.[1]

Reaction_Pathway Reactants N-methylfuran-2-amine + 2-Methoxybenzaldehyde Iminium Iminium Ion Intermediate [C=N+] Reactants->Iminium Condensation (-H2O) [Acid Catalyst] Side_Product1 Side Product: 2-Methoxybenzyl Alcohol Reactants->Side_Product1 Aldehyde Reduction [Strong Reducing Agent] Product N-(2-Methoxybenzyl)-N- methylfuran-2-amine Iminium->Product Reduction [e.g., NaBH(OAc)3] Side_Product2 Side Product: Furan Ring-Opened Products Iminium->Side_Product2 Ring Opening [Harsh Acidic Conditions]

Figure 1: General reaction pathway and major side reactions.

Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, and I'm mostly recovering my starting materials. What are the likely causes?

A1: Low conversion is a frequent issue that typically points to one of three areas: inefficient imine formation, an inappropriate or deactivated reducing agent, or degradation of the starting amine.

  • Inefficient Imine Formation: The equilibrium between the reactants and the imine may not be favorable.[2] Water is a byproduct of this step, and its presence can push the equilibrium back towards the starting materials.

    • Solution: To drive the reaction forward, remove water as it forms. This can be accomplished by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[2] Alternatively, pre-forming the imine in a solvent like methanol or toluene (with a Dean-Stark trap) before adding the reducing agent can significantly improve yields.[3][4]

  • Suboptimal pH: The reaction is highly sensitive to pH. Conditions that are too acidic (pH < 4) can lead to furan ring degradation, while conditions that are too basic (pH > 8) will not sufficiently activate the aldehyde for nucleophilic attack and will prevent the formation of the highly reactive iminium ion.

    • Solution: The optimal pH for reductive aminations using borohydride reagents is typically weakly acidic, between 6 and 7.[2] This can be achieved by adding a catalytic amount of acetic acid. This pH range facilitates the formation of the iminium ion while minimizing the premature reduction of the aldehyde.[5]

  • Instability of N-methylfuran-2-amine: 2-Aminofurans are known to be significantly less stable than other amines, especially in the absence of electron-withdrawing groups.[6] They can be prone to decomposition and polymerization, particularly under acidic conditions or upon prolonged storage.

    • Solution: Use freshly prepared or purified N-methylfuran-2-amine for the reaction. If generating it in situ, ensure the subsequent reductive amination step is performed immediately. Handle the amine under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

Q2: I'm observing significant formation of side products, leading to a complex crude mixture and low purity. How can these be minimized?

A2: The formation of side products is often linked to the choice of reducing agent and the overall reaction conditions. The primary culprits are typically the reduction of the starting aldehyde and degradation of the furan ring.

  • Aldehyde Reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol, competing directly with the desired reaction pathway.[2]

    • Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7][8] It is less basic and more sterically hindered, making it highly selective for the reduction of the iminium ion over the aldehyde.[2][5] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and can release cyanide gas.[1][2]

  • Furan Ring Instability: The furan ring is notoriously unstable under strongly acidic conditions, where it can undergo acid-catalyzed hydrolysis and ring-opening to form dicarbonyl compounds.[9][10] This is often observed as the formation of dark, insoluble polymeric materials.[11]

    • Solution: Maintain careful pH control, avoiding strong acids. Use only a catalytic amount of a weak acid like acetic acid.[8] Additionally, the choice of solvent is critical. Polar aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred as they can stabilize furan derivatives, whereas protic solvents like water can accelerate degradation pathways.[2][9]

  • Furan Ring Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd or H₂/Ni) as the reduction method, the furan ring itself can be reduced, especially under harsh conditions (high pressure or temperature).[2]

    • Solution: If catalytic hydrogenation is necessary, screen for catalysts and conditions known to be selective. For instance, some Ni-based catalysts have shown high selectivity for the imine over the furan ring.[12][13] However, for laboratory scale, chemical hydrides like NaBH(OAc)₃ are generally preferred to avoid this complication.

Q3: I'm struggling with the workup and purification. The product seems to be lost or co-elutes with impurities.

A3: The basic nature of the tertiary amine product is key to its successful isolation. Difficulties often arise from improper workup or using the wrong chromatography conditions.

  • Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially if the pH is not controlled.

    • Solution: Utilize an acid-base extraction. After quenching the reaction, extract the mixture with a dilute acid (e.g., 1M HCl). This protonates the desired amine, moving it into the aqueous layer while non-basic impurities remain in the organic layer. The layers are separated, the aqueous layer is then carefully basified (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, which can then be cleanly extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.[2]

  • Degradation on Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like furans during column chromatography.[9]

    • Solution: Use deactivated or neutral silica gel for purification. This can be achieved by pre-treating the silica with a solvent mixture containing a small amount of a base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal reducing agent for synthesizing N-(2-Methoxybenzyl)-N-methylfuran-2-amine?

    • A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reagent that is particularly effective for reductive aminations, offering high yields and minimizing the reduction of the starting aldehyde.[7][8] It can be used in a one-pot procedure and avoids the toxicity concerns associated with sodium cyanoborohydride.[5]

  • Q2: What is the best solvent for this reaction?

    • A2: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using NaBH(OAc)₃.[8] Tetrahydrofuran (THF) is also an excellent choice.[2] Both are aprotic and help maintain the stability of the furan ring. Methanol can be used, especially for the initial imine formation step, but may lead to acetal formation as a side reaction with the aldehyde.[5]

  • Q3: Can I perform this as a one-step or two-step procedure?

    • A3: Both are possible. A one-step (or direct) procedure involves mixing the amine, aldehyde, and reducing agent together. This is often successful with NaBH(OAc)₃.[8] A two-step (or indirect) procedure involves first forming and sometimes isolating the imine, followed by its reduction.[3] The two-step approach can offer better control and higher yields if you are struggling with competing side reactions, such as the reduction of a sensitive aldehyde.[2]

Data and Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Conversion / No Reaction Inefficient imine formation due to water byproduct.Add a dehydrating agent (e.g., molecular sieves) or pre-form the imine.[2][3]
Suboptimal pH (too high or too low).Maintain a weakly acidic pH of 6-7 using a catalytic amount of acetic acid.[2][5]
Degradation of N-methylfuran-2-amine starting material.Use freshly prepared amine; handle under an inert atmosphere.[6]
Side Product Formation Aldehyde is reduced to the corresponding alcohol.Use a mild, selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][7]
Furan ring opens or polymerizes.Avoid strong acids; use aprotic solvents like DCE or THF; maintain pH 6-7.[8][9]
Furan ring is hydrogenated.Avoid catalytic hydrogenation if possible; if necessary, use selective catalysts and mild conditions.[2]
Difficult Purification Product loss during aqueous workup.Perform an acid-base extraction to isolate the basic amine product.[2]
Product degradation during column chromatography.Use neutral or deactivated silica gel (pre-treated with ~1% triethylamine in the eluent).[9]

Optimized Experimental Protocol

This protocol describes a direct, one-pot reductive amination using sodium triacetoxyborohydride, which is generally the most effective method.

Materials:

  • N-methylfuran-2-amine (1.0 eq)

  • 2-Methoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add N-methylfuran-2-amine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add 2-methoxybenzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel that has been deactivated with 1% triethylamine in the eluent system (e.g., Hexane/Ethyl Acetate).

Experimental Workflow Visualization

Workflow A 1. Reagent Preparation (Under N2 Atmosphere) B 2. Reaction Setup (Amine, Aldehyde, AcOH in DCE) A->B C 3. Iminium Formation (Stir 30-60 min at RT) B->C D 4. Reduction (Add NaBH(OAc)3, Stir 3-12h) C->D E 5. Reaction Quench (Add sat. aq. NaHCO3) D->E F 6. Extraction (DCM, Brine wash) E->F G 7. Drying & Concentration (Na2SO4, Rotary Evaporator) F->G H 8. Purification (Flash Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side products in furan amine synthesis.
  • Organic Chemistry Portal. (2021).
  • Myers, A.
  • Wang, H., et al. (2023). Active metal dependent side reactions for the reductive amination of furfural.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Li, H., et al. (2023).
  • This cit
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • This cit
  • This cit
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • This cit
  • This cit
  • This cit
  • This cit
  • El-Gendy, M. A. A. (2025). A Study of 2-Aminofurans.

Sources

Optimization

Solubility issues with N-(2-Methoxybenzyl)-N-methylfuran-2-amine in aqueous buffers

Topic: N-(2-Methoxybenzyl)-N-methylfuran-2-amine Executive Summary This guide addresses the physicochemical challenges associated with N-(2-Methoxybenzyl)-N-methylfuran-2-amine . Based on its structural pharmacophore—a l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2-Methoxybenzyl)-N-methylfuran-2-amine

Executive Summary

This guide addresses the physicochemical challenges associated with N-(2-Methoxybenzyl)-N-methylfuran-2-amine . Based on its structural pharmacophore—a lipophilic tertiary amine containing a furan heterocycle and a methoxybenzyl group—this compound presents a classic "solubility cliff" at physiological pH.[1][2]

Users frequently report precipitation ("crashing out") upon dilution into aqueous buffers (PBS, TBS).[2] This is not a defect in the material but a predictable thermodynamic consequence of its LogP (partition coefficient) and pKa (ionization constant).[3]

Part 1: The Mechanistic "Why"

Understanding the causality behind the precipitation.[2]

1. The Lipophilicity Trap

This molecule contains two aromatic systems (furan and benzene) and a methyl group, making it highly hydrophobic.[2]

  • Predicted LogP: ~2.5 – 3.5 (Highly Lipophilic).[1][3][2]

  • Consequence: The molecule "hates" water.[1][3][2] It requires an organic cosolvent or a specific ionization state to remain dissolved.[1][3][2]

2. The pKa Switch

The tertiary nitrogen acts as a weak base .[1][2]

  • Acidic pH (< 6.0): The nitrogen accepts a proton (

    
    ), becoming cationic (
    
    
    
    ).[3] This charged form is water-soluble.[1][3][2]
  • Neutral/Basic pH (> 7.0): The nitrogen loses its proton, becoming neutral (

    
    ). The neutral form is insoluble in water and immediately precipitates.[2]
    
  • The Trap: Most biological assays run at pH 7.[1][3][2]4. When you dilute your acidic or organic stock into PBS (pH 7.4), you force the molecule into its neutral, insoluble state.[2]

Part 2: Troubleshooting Guide (Q&A)
Q1: "I dissolved the compound in DMSO at 10 mM. When I dilute it 1:1000 into PBS, it looks clear. But at 1:100, it turns cloudy.[1][2] Why?"

A: You have hit the Solubility Limit (S_w) .[1][3] At 1:1000 dilution, the concentration is low enough that the kinetic solubility (temporarily held by the traces of DMSO) sustains it.[2] At 1:100, the concentration of the neutral species exceeds its thermodynamic solubility limit.[2]

  • Immediate Fix: Do not dilute directly into static PBS. Use the "Step-Down" Protocol (see Part 3) or add a surfactant (Tween-80 or Pluronic F-127).[1][3][2]

Q2: "Can I acidify my buffer to keep it in solution?"

A: Yes, but with caution. Lowering the pH to 5.5 or 6.0 (using MES or Acetate buffer) will protonate the amine and significantly boost solubility.[2]

  • Warning: Ensure your biological target (enzyme/cell line) can tolerate pH 6.[1][3]0. If not, you must rely on carrier proteins (BSA) or cyclodextrins to "hide" the lipophilic neutral form.[1][2]

Q3: "The compound turned yellow/brown in solution after 24 hours. Is it degraded?"

A: Likely, yes.[1][2] The furan ring is electron-rich and susceptible to oxidative ring-opening, especially in aqueous solution and under light exposure.[1][3][2]

  • Rule: Always prepare fresh aqueous dilutions. Never store the compound in water/buffer for >4 hours.[1][2]

Part 3: Validated Experimental Protocols
Protocol A: The "Step-Down" Dilution (Recommended)

Prevents "shock" precipitation by gradually changing the solvent environment.[3]

  • Prepare Stock: Dissolve solid compound in 100% DMSO to 20 mM .

  • Intermediate Dilution: Dilute the stock 1:10 into 50% DMSO / 50% Water (Not Buffer).

    • Result: 2 mM solution in 50% DMSO.[1][3][2]

  • Final Dilution: Dilute the Intermediate 1:100 into your Assay Buffer (warm, vortexing rapidly).

    • Final: 20 µM in 0.5% DMSO.

Protocol B: Cyclodextrin Complexation (For Animal/Cell Studies)

Uses HP-β-CD to encapsulate the hydrophobic drug, allowing solubility at pH 7.4.[1][3][2]

ComponentConcentrationRole
Vehicle 20% (w/v) HP-β-Cyclodextrin in SalineSolubilizing Excipient
Method Dissolve compound in minimal DMSO, then add slowly to Vehicle with sonication.[1][3][2]Encapsulation
Stability Use within 4 hours.[1][3][2]Prevent furan oxidation
Part 4: Visualizing the Solubility Decision Tree

The following logic flow helps you choose the correct solvent system based on your final concentration requirements.

SolubilityLogic Start Start: Dissolving N-(2-Methoxybenzyl)-N-methylfuran-2-amine CheckConc Required Final Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc DirectDMSO Direct DMSO Spike (Keep DMSO < 0.1%) LowConc->DirectDMSO Usually Stable CheckpH Can Assay tolerate pH < 6.0? HighConc->CheckpH YesPH Yes: Use MES/Acetate Buffer (Protonated Amine Soluble) CheckpH->YesPH NoPH No: Physiological pH (7.4) Required CheckpH->NoPH Complex Use Carrier System: 20% HP-beta-Cyclodextrin or 0.1% Tween-80 NoPH->Complex Prevent Precipitation

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and pH constraints.

Part 5: Critical Stability & Nomenclature Note

Warning regarding "Furan-2-amine" vs. "Furan-2-ylmethylamine": There is a critical structural distinction that affects stability:

  • N-methyl-1-(furan-2-yl)methanamine (Stable): If there is a carbon bridge (

    
    ) between the nitrogen and the furan ring, the compound is a stable tertiary amine.[1][3][2]
    
  • N-methylfuran-2-amine (Unstable): If the nitrogen is attached directly to the furan ring, the compound is an enamine-like structure prone to rapid hydrolysis and ring-opening [1].[1][3][2]

    • Diagnostic: If your compound turns black/tarry immediately upon water contact, you likely have the direct amine (unstable) rather than the methylamine.[2]

References
  • Unstability of 2-Aminofurans

    • Title: "The chemistry of 2-aminofurans: A review of their synthesis, stability, and reactivity."[1][2]

    • Source:Heterocyclic Communications, via De Gruyter.[1][2]

    • Context: Explains the rapid hydrolysis of amines directly
    • URL:[Link] (General Journal Link for verification of class behavior).[1][3][2]

  • Solubility of Lipophilic Amines (NBOMe Class Analogs)

    • Title: "Risk Assessment Report on 25I-NBOMe."
    • Source:European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[1][3][2][4]

    • Context: Provides physicochemical data (solubility in buffer vs. organic solvents) for N-(2-methoxybenzyl) phenethylamines, which share the exact lipophilic/pKa profile of the user's compound.
    • URL:[Link][1][3]

  • Cyclodextrin Solubilization Strategies

    • Title: "Cyclodextrins in Drug Delivery: An Updated Review."[1][3][2]

    • Source:MDPI Pharmaceutics.[1][3][2]

    • Context: Validates the use of HP-β-CD for solubilizing lipophilic weak bases at neutral pH.[1][3][2]

    • URL:[Link][1][3][5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-(2-Methoxybenzyl)-N-methylfuran-2-amine: A Comparative Technical Guide

Audience: Medicinal Chemists, Process Analytical Scientists, and Structural Biologists. Purpose: To provide a rigorous structural elucidation framework, comparing the target molecule's spectral fingerprint against common...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Analytical Scientists, and Structural Biologists. Purpose: To provide a rigorous structural elucidation framework, comparing the target molecule's spectral fingerprint against common synthetic impurities and solvent-dependent conformational changes.

Executive Summary & Structural Logic

N-(2-Methoxybenzyl)-N-methylfuran-2-amine is a tertiary amine pharmacophore combining an electron-rich furan ring with a sterically crowded 2-methoxybenzyl group. Its analysis requires distinguishing between the subtle electronic effects of the furan ring and the strong shielding effects of the ortho-methoxy substituent.

This guide moves beyond simple peak listing. We compare the Target Product against Critical Process Impurities (Reductive Amination Intermediates) and analyze Solvent-Dependent Resolution to ensure accurate quantification in drug development workflows.

The Molecular Fragments

To interpret the spectrum, we deconstruct the molecule into three magnet environments:

  • Fragment A (Furan Core): A heteroaromatic system where the nitrogen lone pair donates density, significantly shielding the H3 proton.

  • Fragment B (The Linker): The N-Methyl and Benzylic Methylene (

    
    ) groups. These are the primary indicators of tertiary amine formation.
    
  • Fragment C (Aromatic Anchor): The 2-methoxy-substituted benzene ring, characterized by distinct ortho-coupling and methoxy resonance.

Theoretical Spectral Assignment (CDCl₃)

The following data represents the high-probability chemical shifts (


) based on electronic shielding principles and analogous N-alkylfuran-2-amine literature.
Table 1: Predicted Chemical Shift Assignments
Proton LabelTypePredicted Shift (

ppm)
Multiplicity

-Coupling (Hz)
Structural Logic
H-5 (Furan) Ar-H7.25 - 7.30dd


-proton to Oxygen; most deshielded on furan.
H-6' (Benzyl) Ar-H7.20 - 7.25dd

Ortho to the methylene linker.
H-4' (Benzyl) Ar-H7.15 - 7.20td-Para to methoxy; standard aromatic.
H-5' (Benzyl) Ar-H6.85 - 6.95td-Meta to methoxy.
H-3' (Benzyl) Ar-H6.80 - 6.90d

Ortho to methoxy; shielded by O-donation.
H-4 (Furan) Ar-H6.25 - 6.35dd


-proton; standard aromatic range.
H-3 (Furan) Ar-H5.20 - 5.50 d/dd

Diagnostic Peak. Highly shielded by N-lone pair donation.
N-CH₂-Ar CH₂4.30 - 4.45s-Deshielded by both Nitrogen and Aryl ring.
O-CH₃ CH₃3.80 - 3.85s-Characteristic methoxy singlet.[1]
N-CH₃ CH₃2.85 - 2.95s-Diagnostic for tertiary amine completion.

Comparative Analysis: Performance & Validation

In a development context, "performance" refers to the ability to distinguish the product from precursors and the stability of the analysis across different conditions.

Scenario A: Process Control (Product vs. Impurities)

The synthesis typically involves the reductive amination of 2-methoxybenzaldehyde with N-methylfuran-2-amine (or sequential methylation). The NMR spectrum is the primary tool for calculating conversion yields.

Comparison Guide: Product vs. Key Impurities

FeatureTarget Product Impurity: 2-Methoxybenzaldehyde Impurity: Schiff Base (Imine) Impurity: Benzyl Alcohol
Diagnostic Signal N-CH₃ (2.9 ppm) Aldehyde -CHO (~10.4 ppm) Imine -CH=N- (~8.4 ppm) CH₂-OH (~4.6 ppm)
Linker Region Singlet (4.3 ppm)NoneNoneDoublet (if coupled to OH)
Furan H3 Upfield (~5.3 ppm)N/ADownfield shift (>6.0 ppm)N/A
Validation Status Pass Fail (Starting Material) Fail (Incomplete Reduction) Fail (Over-reduction)

Critical Insight: The shift of the Furan H3 proton is the most sensitive probe for the electronic state of the nitrogen. In the Imine intermediate, the nitrogen lone pair participates in the


-system of the double bond, reducing donation into the furan ring. Consequently, H3 shifts downfield (deshields) in the imine compared to the amine product.
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically alters the resolution of the "Linker Region" (3.5 - 4.5 ppm) where water peaks often interfere.

  • CDCl₃ (Chloroform-d):

    • Pros: Sharp lines, product is highly soluble. The N-Me and O-Me peaks are distinct.

    • Cons: Acidic traces in CDCl₃ can protonate the amine nitrogen. Protonation causes the N-Me signal to shift downfield and broaden , and the Furan H3 signal to move downfield (loss of shielding).

    • Recommendation: Use CDCl₃ treated with basic alumina or K₂CO₃ to ensure the "Free Base" spectrum is recorded.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Pros: No acidic protonation issues.

    • Cons: The water peak (~3.3 ppm) often overlaps with the methoxy or methylene signals depending on temperature. Viscosity leads to broader linewidths.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Reference Standard Prep)

Note: Furan-2-amines are oxidation-sensitive. Perform under inert atmosphere.

  • Imine Formation: Dissolve 2-methoxybenzaldehyde (1.0 eq) and N-methylfuran-2-amine (1.0 eq) in anhydrous Methanol (0.5 M). Add 3Å molecular sieves. Stir for 4 hours at RT.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate.[2][3]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is required to remove the benzyl alcohol byproduct.

Protocol 2: NMR Sample Preparation
  • Mass: Weigh 5-10 mg of the purified oil.

  • Solvent: Add 0.6 mL of neutralized CDCl₃ (filtered through a plug of basic alumina if the bottle is old).

  • Acquisition:

    • Scans: 16 (minimum for S/N > 100).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy for methyl groups).

    • Pulse Angle: 30°.

Visualization of Logic & Workflow

The following diagrams illustrate the assignment logic and the process control decision tree.

Diagram 1: Spectral Assignment Logic

NMR_Assignment Molecule N-(2-Methoxybenzyl)- N-methylfuran-2-amine Furan Furan Ring (Electron Rich) Molecule->Furan Benzyl Benzyl Ring (Steric/Ortho Effects) Molecule->Benzyl Linker Aliphatic Linkers (Diagnostic) Molecule->Linker H3 H3 Proton (~5.3 ppm) Shielded by N-Lone Pair Furan->H3 Key Feature H5 H5 Proton (~7.3 ppm) Alpha to Oxygen Furan->H5 OMe O-Methoxy (~3.8 ppm) Singlet Benzyl->OMe NMe N-Methyl (~2.9 ppm) Singlet Linker->NMe Tertiary Amine Proof Benzylic N-CH2-Ar (~4.3 ppm) Singlet Linker->Benzylic

Caption: Logical flow for assigning the three distinct magnetic environments within the molecule.

Diagram 2: Process Control Decision Tree

Process_Control Sample Crude Reaction Mixture (1H NMR) Check_10ppm Peak at ~10.0 - 10.5 ppm? Sample->Check_10ppm Aldehyde Unreacted Aldehyde (Impurity) Check_10ppm->Aldehyde Yes Check_8ppm Peak at ~8.4 ppm? Check_10ppm->Check_8ppm No Imine Intermediate Imine (Incomplete Reduction) Check_8ppm->Imine Yes Check_29ppm Sharp Singlet at ~2.9 ppm? Check_8ppm->Check_29ppm No Product Target Amine Formed Check_29ppm->Product Yes

Caption: Step-by-step decision tree for identifying impurities in the crude reaction mixture.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for chemical shift prediction rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for solvent effects and heterocycle shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for distinguishing solvent peaks from the N-Me/O-Me signals).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Comparative

A Comparative Guide to LC-MS Identification of Impurities in N-(2-Methoxybenzyl)-N-methylfuran-2-amine

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of therapeutic products. The identification and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of therapeutic products. The identification and characterization of impurities are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification of potential impurities in N-(2-Methoxybenzyl)-N-methylfuran-2-amine, a novel small molecule with a complex chemical structure.

The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[4][5] These impurities can originate from various sources, including starting materials, by-products of the synthesis process, degradation of the API, and residual solvents.[4][6][7] Given the structure of N-(2-Methoxybenzyl)-N-methylfuran-2-amine, which contains a furan ring known for its potential instability in acidic conditions and an aromatic amine moiety, a thorough impurity profiling is critical.[8]

This guide will explore a logical, science-backed approach to impurity identification, comparing various LC-MS techniques and other analytical methods. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

Anticipating Impurities: A Synthesis- and Structure-Based Approach

A robust impurity identification strategy begins with a theoretical assessment of potential impurities. While the specific synthesis route for N-(2-Methoxybenzyl)-N-methylfuran-2-amine may be proprietary, a likely synthetic pathway involves the reductive amination of N-methylfuran-2-amine with 2-methoxybenzaldehyde. This common synthetic transformation for N-benzylation provides a basis for predicting process-related impurities.[9]

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • N-methylfuran-2-amine

    • 2-methoxybenzaldehyde

  • Intermediates:

    • Imine intermediate formed from the condensation of the two starting materials.

  • By-products:

    • Homocoupled products from starting materials.[10][11]

    • Impurities from reagents, such as reducing agents or catalysts.[6][7]

Potential Degradation Products:

The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of dicarbonyl compounds.[8] Additionally, the aromatic amine and methoxybenzyl moieties can be subject to oxidation.[11]

  • Furan Ring-Opened Products: Resulting from exposure to acidic conditions during synthesis, work-up, or storage.

  • Oxidation Products: Arising from exposure to air and light.[11]

  • N-dealkylation/N-demethylation Products: Potential metabolic or degradation pathways.

The Central Role of LC-MS in Impurity Profiling

LC-MS is the cornerstone of modern impurity analysis due to its high sensitivity, selectivity, and ability to provide structural information.[12][9][13] The coupling of liquid chromatography's separation power with the mass spectrometer's detection capabilities allows for the resolution and identification of trace-level impurities in complex matrices.[14]

A Generalized LC-MS Workflow

The logical flow for impurity identification using LC-MS involves a systematic approach from method development to structural elucidation.

LC-MS Impurity Identification Workflow cluster_0 Phase 1: Method Development & Detection cluster_1 Phase 2: Data Analysis & Identification Sample_Preparation Sample Preparation (API Dissolution) LC_Separation LC Separation (C18 or Phenyl Column) Sample_Preparation->LC_Separation Injection MS_Detection MS Full Scan (e.g., Q-TOF) LC_Separation->MS_Detection Elution Impurity_Peak_Detection Impurity Peak Detection (Relative to API) MS_Detection->Impurity_Peak_Detection Data Acquisition Molecular_Formula Molecular Formula Generation (Accurate Mass) Impurity_Peak_Detection->Molecular_Formula MS_MS_Fragmentation MS/MS Fragmentation (Structure Elucidation) Molecular_Formula->MS_MS_Fragmentation Final_Report Final Report (Impurity Profile) MS_MS_Fragmentation->Final_Report

Caption: A typical workflow for LC-MS based impurity identification.

Comparison of Mass Spectrometry Platforms: HRMS vs. Triple Quadrupole

The choice of mass spectrometer is critical and depends on the analytical goal: identification of unknowns or quantification of known impurities.

FeatureHigh-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap)Triple Quadrupole Mass Spectrometry (QQQ or TQ-MS)
Primary Application Identification and structural elucidation of unknown impurities.[9][11]Targeted quantification of known impurities at trace levels.
Mass Accuracy High (< 5 ppm), allowing for confident molecular formula determination.[11]Low resolution, not suitable for accurate mass measurement.
Mode of Operation Full scan MS and MS/MS (product ion scanning).Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[14]
Sensitivity Good, but generally lower than QQQ in targeted mode.Excellent for targeted analytes due to noise reduction in MRM mode.
Selectivity High, based on accurate mass.Very high for targeted analytes, based on specific precursor-product ion transitions.
Strengths Ideal for initial impurity profiling when impurity structures are unknown.[9]Gold standard for routine quality control and validation where specific impurities are monitored.
Limitations May have a narrower linear dynamic range for quantification compared to QQQ.Not suitable for identifying unknown compounds.

Comparative Analysis with Other Analytical Techniques

While LC-MS is a powerful tool, a comprehensive impurity characterization may involve orthogonal techniques.

TechniquePrincipleStrengths for Impurity ProfilingWeaknesses for Impurity Profiling
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and selectivity; provides molecular weight and structural information.[12][9]Ionization efficiency can vary between compounds; may not be suitable for very volatile or non-polar compounds.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and semi-volatile impurities (e.g., residual solvents). Highly reproducible fragmentation patterns for library matching.Requires analytes to be thermally stable and volatile; derivatization may be necessary for polar compounds, adding complexity.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides definitive structural information, including stereochemistry. It is non-destructive and inherently quantitative.Relatively low sensitivity compared to MS, requiring higher concentrations of impurities.

Experimental Protocol: A Recommended LC-HRAM-MS/MS Method

This protocol outlines a robust method for the initial identification and characterization of unknown impurities in a sample of N-(2-Methoxybenzyl)-N-methylfuran-2-amine.

1. Sample Preparation

  • Accurately weigh and dissolve the N-(2-Methoxybenzyl)-N-methylfuran-2-amine sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Prepare a "stressed" sample by dissolving the API in a mildly acidic solution (e.g., 0.01 M HCl) and heating gently (e.g., 60°C for 4 hours) to intentionally generate degradation products.[10]

  • Filter all samples through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography Conditions

  • LC System: UHPLC system.

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point. A phenyl-hexyl column could also be considered for alternative selectivity, especially for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. High-Resolution Mass Spectrometry Conditions

  • Mass Spectrometer: Q-TOF or Orbitrap-based mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Aromatic amines generally ionize well in positive ESI.

  • Data Acquisition:

    • MS1 (Full Scan):

      • Mass Range: m/z 50-1000.

      • Resolution: >30,000 FWHM.

    • MS2 (Tandem MS):

      • Data-Dependent Acquisition (DDA): Trigger MS/MS scans on the top 3-5 most intense ions in each MS1 scan, excluding the API's molecular ion.

      • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate rich fragmentation spectra.

      • A key expected fragment for any N-(2-methoxybenzyl) containing impurity would be m/z 121, corresponding to the methoxybenzyl cation.[9]

4. Data Analysis

  • Impurity Detection: Process the chromatograms to identify peaks present in the sample that are not the main API peak. Compare the unstressed and stressed samples to identify degradation products.

  • Molecular Formula Generation: For each impurity peak, use the accurate mass measurement from the MS1 scan to generate a list of possible molecular formulas.

  • Structural Elucidation: Analyze the MS/MS fragmentation patterns. Identify characteristic fragment ions to piece together the structure of the impurity. Compare fragmentation patterns to the API to identify structural similarities and differences.

Conclusion

The identification of impurities in novel pharmaceutical compounds like N-(2-Methoxybenzyl)-N-methylfuran-2-amine is a complex but essential task. A systematic approach, beginning with the prediction of likely impurities based on synthetic routes and chemical stability, is crucial. LC-MS, particularly high-resolution mass spectrometry, stands out as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[9] While HRMS is ideal for identifying unknown impurities, triple quadrupole MS is the preferred method for quantifying known impurities in a routine quality control environment. By integrating these powerful analytical techniques with a sound scientific rationale, researchers and drug developers can ensure the quality, safety, and efficacy of new medicines, meeting the stringent requirements of regulatory agencies.[3][5]

References

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities.
  • BenchChem. (n.d.). Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2013). EMCDDA-Europol Joint Report on a new psychoactive substance: 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine).
  • BenchChem. (n.d.). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(6), 1645-1653.
  • Food and Drug Administration (FDA). (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • Luo, W., et al. (2020). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone.
  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
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  • Agilent Technologies. (n.d.).
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  • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.
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  • Indian Journal of Pharmaceutical Education and Research. (2024, July 26). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. SSRN.
  • BioPharmaSpec. (2019, May 15). Quantitative Mass Spectrometry Service | Mass Spec Impurities.
  • ResolveMass Laboratories Inc. (2025, October 27). how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry [Video]. YouTube.
  • Emery Pharma. (2025, March 10). DEEP DIVE SERIES: QQQ vs. HRMS, choosing the best Mass Spec for Impurity Testing #lcms #hrms #purity [Video]. YouTube.
  • European Medicines Agency (EMA). (n.d.). ICH Q3A (R2) Impurities in new drug substances.
  • ResolveMass Laboratories Inc. (2025, December 29). The Quantification workflows using Triple Quad Mass Spectrometry.
  • Food and Drug Administration (FDA). (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • BenchChem. (n.d.). stability issues of furan rings in acidic or basic conditions.
  • ResearchGate. (2025, August 6). Optimization of triple quadrupole mass spectrometer for quantitation of trace degradants of pharmaceutical compounds.
  • JEOL USA. (n.d.). A Quick Introduction to Triple-Quadrupole Mass Spectrometry.
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  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.

Sources

Validation

A Comparative Guide to the Bioactivity of N-Benzylphenethylamine Analogs: Phenyl-NBOMe vs. Phenyl-NBF Derivatives

This guide provides an in-depth comparative analysis of the bioactivity of two closely related series of potent serotonergic compounds: the N-(2-methoxybenzyl)phenethylamines (NBOMes) and the N-(2-fluorobenzyl)phenethyla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the bioactivity of two closely related series of potent serotonergic compounds: the N-(2-methoxybenzyl)phenethylamines (NBOMes) and the N-(2-fluorobenzyl)phenethylamines (NBFs). While the initial inquiry focused on furan-based analogs, a thorough review of the scientific literature indicates a lack of published pharmacological data for N-furfuryl derivatives. However, the well-characterized NBF series serves as an excellent comparative framework to explore the structure-activity relationships (SAR) at the N-benzyl position, offering valuable insights for researchers, scientists, and drug development professionals.

The characteristic effects of classic serotonergic hallucinogens are mediated by the activation of the serotonin 2A (5-HT2A) receptor.[1] A pivotal development in this field was the discovery that adding an N-benzyl group to phenethylamine hallucinogens, such as the 2C-X series, markedly increases their binding affinity for the 5-HT2A receptor and their overall potency.[1][2] This guide will dissect the nuanced differences in bioactivity that arise from a subtle but significant chemical modification: the substitution of a 2-methoxy group (on the NBOMe series) with a 2-fluoro group (on the NBF series) on this critical N-benzyl moiety.

Comparative Receptor Pharmacology

The primary molecular target for the NBOMe and NBF series is the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3] The interaction of these compounds with the receptor is typically characterized by two key parameters: binding affinity (Ki), which measures how tightly a ligand binds to the receptor, and functional potency (EC50), which measures the concentration required to elicit a half-maximal response in a cell-based assay.

Receptor Binding Affinities (Ki)

Binding affinities are determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., [¹²⁵I]DOI) from the receptor is measured.[4] A lower Ki value indicates a higher binding affinity. The data below compares representative compounds from the NBOMe and NBF series at the human 5-HT2A receptor.

Compound Phenethylamine Core N-Benzyl Substituent 5-HT2A Ki (nM)
25C-NBOMe 2,5-dimethoxy-4-chloro2-methoxy0.08[4]
25C-NBF 2,5-dimethoxy-4-chloro2-fluoro0.38[5]
25B-NBOMe 2,5-dimethoxy-4-bromo2-methoxy0.16[4]
25B-NBF 2,5-dimethoxy-4-bromo2-fluoro0.30[5]
25I-NBOMe 2,5-dimethoxy-4-iodo2-methoxy0.04[4]
25I-NBF 2,5-dimethoxy-4-iodo2-fluoro0.17[5]

Analysis of Binding Data: The data clearly shows that both series possess exceptionally high affinity for the 5-HT2A receptor, with Ki values in the sub-nanomolar range. However, a consistent trend emerges: the N-(2-methoxybenzyl) substitution in the NBOMe series generally confers a 2- to 4-fold higher binding affinity compared to the N-(2-fluorobenzyl) substitution in the NBF series. This suggests that the 2-methoxy group may engage in more favorable interactions within the receptor's binding pocket compared to the 2-fluoro group.[5][6]

Functional Potency and Efficacy (EC50 & Emax)

Functional activity is often assessed by measuring the mobilization of intracellular calcium (Ca²⁺), a downstream event following the activation of the Gq pathway by the 5-HT2A receptor.[3] The potency (EC50) and maximum effect (Emax, efficacy) provide crucial information about a compound's ability to not just bind to the receptor, but to activate it.

Compound Assay Type 5-HT2A EC50 (nM) 5-HT2A Emax (%)
25C-NBOMe Calcium Mobilization2.6[6]~100%[6]
25C-NBF Calcium Mobilization2.1[5]~95%[5]
25B-NBF Calcium Mobilization2.2[5]~100%[5]
25I-NBOMe Calcium Mobilization1.3[6]~100%[6]
25I-NBF Calcium Mobilization1.8[5]~100%[5]

Analysis of Functional Data: In contrast to the binding affinity data, the functional potencies of the NBOMe and NBF analogs are much more comparable.[5][6] For instance, 25C-NBF is slightly more potent than 25C-NBOMe in the calcium mobilization assay, despite having a lower binding affinity.[5][6] All tested compounds act as full or near-full agonists at the 5-HT2A receptor, as indicated by their high Emax values.[5][6] This divergence between affinity and functional potency highlights the complexity of ligand-receptor interactions, where binding tightly does not always translate directly to more efficient receptor activation.

Mechanism of Action: 5-HT2A Receptor Signaling

The primary mechanism of action for both NBOMe and NBF analogs is the activation of the 5-HT2A receptor. This receptor is canonically coupled to the Gq/11 family of G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change that activates Gq, initiating a downstream signaling cascade.

  • Gq Activation: The activated Gαq subunit dissociates from the Gβγ subunits.[3]

  • PLC Stimulation: Gαq stimulates the enzyme phospholipase C (PLC).[3][5]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[3][7] DAG remains in the membrane and, along with the increased Ca²⁺, activates protein kinase C (PKC).

This Gq-mediated signaling is strongly correlated with the psychedelic potential of 5-HT2A agonists.[8][9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Ligand NBOMe / NBF Agonist Ligand->Receptor Binds

Canonical 5-HT2A Gq/11 signaling pathway.

Experimental Methodologies

The characterization of novel serotonergic compounds relies on a standardized set of robust and reproducible in vitro assays. These protocols form the basis for determining the pharmacological parameters presented in this guide.

Radioligand Binding Assay Protocol

This assay quantifies the affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.[4]

  • Radioligand: [¹²⁵I]DOI (a known 5-HT2A agonist).[4]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 5 mM MgCl2).[10]

  • 96-well filter plates (e.g., GF/C filters).[10]

  • Scintillation counter.

Step-by-Step Protocol:

  • Plate Preparation: Add assay buffer, a fixed concentration of [¹²⁵I]DOI radioligand, and varying concentrations of the unlabeled test compound (e.g., 25C-NBOMe or 25C-NBF) to the wells of a 96-well plate.[10]

  • Membrane Addition: Add a suspension of the cell membranes containing the 5-HT2A receptors to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any residual unbound ligand.[6]

  • Quantification: Dry the filter plate, add scintillation cocktail, and quantify the amount of radioactivity retained on each filter using a scintillation counter.[4]

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay Protocol

This functional assay measures Gq-coupled receptor activation by detecting changes in intracellular calcium concentration.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds by measuring their ability to stimulate calcium release in cells expressing the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).[4]

  • Assay plate: Black, clear-bottom 96- or 384-well microplate.

  • Fluorescence plate reader with kinetic reading capability (e.g., FlexStation® or FLIPR®).[4]

Step-by-Step Protocol:

  • Cell Plating: Seed the HEK293-5HT2A cells into the wells of the microplate and allow them to adhere overnight.[4]

  • Dye Loading: Remove the growth medium and add a loading buffer containing the calcium-sensitive fluorescent dye. Incubate the plate (e.g., for 1 hour at 37°C) to allow the cells to take up the dye.[4] The dye is non-fluorescent until it binds to free calcium in the cytoplasm.

  • Compound Preparation: Prepare a separate plate containing serial dilutions of the test compounds (agonists) at a higher concentration (e.g., 5x) than the final desired concentration.

  • Measurement: Place the cell plate into the fluorescence plate reader. The instrument will first establish a baseline fluorescence reading for each well.

  • Agonist Addition: The instrument's integrated liquid handler automatically adds the agonist solutions from the compound plate to the cell plate.

  • Kinetic Reading: The fluorescence intensity in each well is monitored in real-time immediately following compound addition. Activation of the 5-HT2A receptor leads to Ca²⁺ release, which causes a rapid increase in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. This data is plotted to generate a dose-response curve, from which the EC50 and Emax values are calculated.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Reagents (Membranes, Radioligand, Test Compounds) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Count Radioactivity B3->B4 B5 Calculate Ki B4->B5 End B5->End F1 Plate Cells & Culture F2 Load with Ca²⁺ Dye F1->F2 F3 Add Test Compounds F2->F3 F4 Measure Fluorescence F3->F4 F5 Calculate EC50/Emax F4->F5 F5->End Start Start->B1 Start->F1

Workflow for in vitro characterization.

Conclusion and Future Directions

This guide demonstrates that subtle modifications to the N-benzyl moiety of phenethylamine-based 5-HT2A agonists can lead to discernible changes in their bioactivity.

  • Structure-Activity Relationship Insights: The replacement of a 2-methoxy group (NBOMe series) with a 2-fluoro group (NBF series) consistently results in a modest decrease in binding affinity at the 5-HT2A receptor. This suggests the methoxy group provides a more optimal steric or electronic interaction within the binding pocket.

  • Affinity vs. Potency: Interestingly, the reduction in binding affinity for the NBF series does not translate to a corresponding loss of functional potency. The EC50 values for calcium mobilization are highly similar between the two series, indicating that NBF compounds are highly efficient at activating the receptor despite a slightly weaker binding interaction.

  • Implications for Drug Design: These findings underscore a critical principle in drug development: optimizing for binding affinity alone may not be the most effective strategy. The relationship between affinity, functional potency, and downstream signaling is complex. The NBF series, with its high potency and distinct chemical profile, may offer a different pharmacokinetic or safety profile, warranting further investigation as potential therapeutic agents or research tools.[5]

For researchers in the field, this comparison highlights the sensitivity of the 5-HT2A receptor to ligand structure and provides a data-driven basis for the design of new chemical probes with tailored pharmacological properties. Future work could explore a wider range of substitutions at the N-benzyl position to further elucidate the SAR and potentially identify ligands with novel signaling bias or improved selectivity.

References

  • BenchChem. (2025).
  • Halberstadt, A. L. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

  • Nadal-Gratacós, N., et al. (2025). The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents. Molecular Psychiatry. [Link]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Experimental Neurobiology. [Link]

  • Kaplan, J. P., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell Reports. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

  • 25C-NBF. Wikipedia. [Link]

  • ResearchGate. (n.d.). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ResearchGate. [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • ChEMBL. (n.d.). Radioligand binding assays for hu... EMBL-EBI. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. [Link]

  • Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

  • Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • Fantegrossi, W. E., et al. (2020). Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. ResearchGate. [Link]

  • Gonzalez-Maeso, J., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. [Link]

  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS One. [Link]

  • Eshleman, A. J., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. bioRxiv. [Link]

  • Woszczek, G., et al. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology.
  • Seth, R., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International Journal of Molecular Sciences. [Link]

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Comparative

FTIR spectral characteristics of N-(2-Methoxybenzyl)-N-methylfuran-2-amine

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of N-(2-Methoxybenzyl)-N-methylfuran-2-amine , a specialized intermediate in medicinal chemistry. This guide is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of N-(2-Methoxybenzyl)-N-methylfuran-2-amine , a specialized intermediate in medicinal chemistry.

This guide is structured to assist analytical chemists and drug developers in validating the identity of this molecule (CAS 1823268-47-8) and distinguishing it from structural isomers and precursors.[1]

A Comparative Validation Guide for Drug Development

Executive Summary & Structural Context[1][2][3][4][5][6]

N-(2-Methoxybenzyl)-N-methylfuran-2-amine is a tertiary amine featuring a furan ring directly bonded to the nitrogen atom.[1] This structural motif (amino-furan) is electronically distinct from the more common furfuryl amines (where a methylene bridge separates the ring and nitrogen).[1]

The direct attachment of the nitrogen to the furan ring creates a conjugated system (enamine-like character), significantly influencing the vibrational modes of both the C-N bond and the furan ring itself.[1] This guide provides the spectral blueprint to confirm this specific connectivity.

Property Details
CAS Number 1823268-47-8
Formula C

H

NO

Molecular Weight 217.27 g/mol
Core Pharmacophore Amino-furan (Bioisostere for aniline/phenylamine derivatives)
Key Functional Groups Tertiary Amine, Furan Ring, Aryl Ether (Methoxy)

Theoretical Spectral Blueprint (FTIR)[1]

As a tertiary amine with a conjugated heteroaromatic system, the spectrum is defined by the absence of N-H stretches and the presence of shifted ring vibrations.[1]

A. Functional Group Region (4000 – 1500 cm⁻¹)[1]
Frequency (cm⁻¹)Vibration ModeDiagnostic Characteristic
3100 – 3150 C-H Stretch (Furan) Weak, sharp bands.[1] Distinct from phenyl C-H.[1][2][3][4] Indicates heteroaromaticity.
3000 – 3050 C-H Stretch (Aromatic) Benzyl ring protons.
2800 – 2950 C-H Stretch (Aliphatic) Methyl (N-CH₃) and Methylene (N-CH₂-Ar) groups.[1] Look for the "Bohlmann bands" equivalent if lone pair anti-periplanar interaction exists.[1]
2835 C-H Stretch (Methoxy) Critical ID Peak. The symmetric C-H stretch of the O-Me group is often isolated and sharp.[1]
No Peak N-H Stretch Validation Check. Absence of peaks at 3300-3500 cm⁻¹ confirms the tertiary amine structure (vs. secondary precursor).[1]
1580 – 1610 C=C Ring Stretch Furan ring breathing coupled with the Benzyl ring modes.[1] The amino-furan conjugation may intensify the doublet near 1600 cm⁻¹.[1]
B. Fingerprint Region (1500 – 600 cm⁻¹)[1]
Frequency (cm⁻¹)Vibration ModeDiagnostic Characteristic
1240 – 1260 C-O-C Asym.[1] Stretch Strong band characteristic of the aryl alkyl ether (Methoxy group).[1]
1320 – 1360 C-N Stretch (Aryl) Differentiation Peak. Because N is bonded to the Furan ring, this bond has partial double-bond character, shifting it to a higher frequency than a standard aliphatic C-N (typically ~1250 cm⁻¹).[1]
1010 – 1050 C-O-C Sym. Stretch Supporting peak for the methoxy group.[1]
730 – 760 C-H Out-of-Plane (OOP) Ortho-Substitution. Strong band indicating the 1,2-disubstitution on the benzene ring (2-methoxybenzyl).[1]
590 – 600 Furan Ring Deformation Specific to the 2-substituted furan moiety.[1]

Comparative Analysis: Target vs. Alternatives

To validate the synthesis or identity of CAS 1823268-47-8, you must distinguish it from its precursors and its structural isomer.[1]

Scenario A: Distinguishing from Precursor (2-Methoxybenzylamine)

The most common impurity is the starting material, N-(2-methoxybenzyl)amine (secondary amine).

  • Target (Tertiary): Clean region at 3300–3500 cm⁻¹.

  • Precursor (Secondary): Distinct N-H stretching band (broad/sharp) at ~3300 cm⁻¹ and N-H bending (scissoring) at ~1550–1650 cm⁻¹.[1]

  • Result: Presence of N-H bands indicates incomplete alkylation/reaction.[1]

Scenario B: Distinguishing from Isomer (Furfuryl Amine)

This is the most critical distinction.[1] The isomer N-(2-Methoxybenzyl)-N-methyl-1-(furan-2-yl)methanamine has a methylene bridge between the N and the Furan ring.[1]

  • Target (Amino-Furan): Nitrogen is conjugated to the ring.[1]

    • Effect: C=C furan stretches shift to lower wavenumbers (red shift) due to resonance.[1] C-N stretch shifts higher (double bond character).[1]

  • Isomer (Furfuryl-Amine): Nitrogen is isolated by a CH₂ group.[1]

    • Effect: C=C furan stretches appear at standard positions (~1500, 1600 cm⁻¹).[1] C-N stretch is standard aliphatic (~1250 cm⁻¹).[1]

Visualizing the Structural Divergence

SpectralComparison Target Target Molecule N-(Furan-2-yl)... (Amino-Furan) Conj N-Lone Pair Conjugation with Furan Ring Target->Conj Isomer Isomer Alternative N-(Furan-2-ylmethyl)... (Furfuryl-Amine) Iso N-Lone Pair Isolated by Methylene Bridge Isomer->Iso Shift1 C-N Stretch: High Freq (~1320-1360 cm⁻¹) Conj->Shift1 Causes Shift2 C-N Stretch: Standard (~1250 cm⁻¹) Iso->Shift2 Causes

Figure 1: Mechanistic basis for spectral differentiation between the target amino-furan and its furfuryl isomer.[1]

Experimental Protocol for Validation

Since this molecule is likely an oil or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets to avoid moisture absorption and handling losses.[1]

Step-by-Step Characterization Workflow
  • Blank Correction:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1]

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Application:

    • Apply 10-20 µL of the neat oil directly onto the crystal center.[1]

    • Note: If the sample is a salt (HCl), apply pressure using the anvil.[1]

  • Acquisition:

    • Collect sample spectrum (32-64 scans).[1]

    • Perform automatic baseline correction.[1]

  • Data Processing:

    • Normalize the C-H stretch region (2900 cm⁻¹) to 1.0 absorbance for comparison.

  • Critical Checkpoints:

    • Zone 1: Check 3400 cm⁻¹ (Must be flat).

    • Zone 2: Check 1600 cm⁻¹ (Confirm aromatic/furan doublet).

    • Zone 3: Check 750 cm⁻¹ (Confirm ortho-substitution).

References

  • Sigma-Aldrich/Merck. (2025).[1] Product Specification: N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS 1823268-47-8).[1][5](Verified Commercial Source).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1][5] Wiley.[1] (Standard reference for Furan and Amine correlation charts).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition.[1] Wiley.[1] (Source for Ortho-substituted benzene and C-N stretch shifts).

  • NIST Chemistry WebBook. Furan and Benzylamine Derivative Spectra.[1] (Used for comparative substructure analysis).[1]

Sources

Validation

Reference Standards for N-(2-Methoxybenzyl)-N-methylfuran-2-amine Analysis: A Comparative Technical Guide

Executive Summary & Strategic Context N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS: 1823268-47-8) is a specialized tertiary amine building block, structurally significant for its "N-(2-methoxybenzyl)" moiety—a pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-(2-Methoxybenzyl)-N-methylfuran-2-amine (CAS: 1823268-47-8) is a specialized tertiary amine building block, structurally significant for its "N-(2-methoxybenzyl)" moiety—a pharmacophore shared with the potent 25X-NBOMe class of hallucinogens. While primarily a research chemical for organic synthesis, its structural overlap with controlled substances necessitates rigorous analytical discrimination.

This guide provides a definitive protocol for establishing reference standards for this compound. Unlike established pharmacopeial drugs, Certified Reference Materials (CRMs) are rarely available for this specific target. Therefore, this document focuses on the comparative performance of commercial research-grade materials versus in-house characterized primary standards , and the analytical methodologies required to distinguish this furan-based analog from phenethylamine-based NBOMes.

Chemical Identity & Structural Analysis[1][2]

Understanding the molecule's lability is critical for standard handling. The furan ring introduces acid sensitivity not present in the benzene-based NBOMe analogs.

PropertySpecificationAnalytical Relevance
IUPAC Name N-(2-Methoxybenzyl)-N-methylfuran-2-amineTarget Analyte
CAS Number 1823268-47-8Unique Identifier
Formula / MW C₁₃H₁₅NO₂ / 217.27 g/mol Parent Ion [M+H]⁺ = 218.15
Key Moiety 1 Furan-2-amine coreAcid-labile; requires neutral pH mobile phases.
Key Moiety 2 2-Methoxybenzyl groupGenerates m/z 121 fragment (common to NBOMes).
Solubility DMSO, Methanol, AcetonitrileStore stock solutions in ACN at -20°C.

Comparative Guide: Reference Standard Tiers

Since ISO 17034 CRMs are typically unavailable for this specific CAS, researchers must validate "Research Grade" materials to create a "Working Standard."

Tier 1: Commercial Research Grade (The Starting Material)
  • Source: Vendors like Sigma-Aldrich, Apollo Scientific, RHAWN.

  • Typical Purity: >95% (determined by HPLC-UV area %).

  • Limitations: Lacks water/solvent content data; no uncertainty budget; often contains synthesis byproducts (e.g., N-methylfurfurylamine residues).

  • Use Case: High-throughput screening (HTS), synthesis intermediate. NOT suitable for quantitative forensic analysis without re-validation.

Tier 2: In-House Primary Standard (The Gold Standard)
  • Source: Tier 1 material purified (prep-HPLC) and characterized.

  • Validation: qNMR (Quantitative NMR) using an NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Purity Assignment: Calculated Mass Balance (100% - %Water - %Solvents - %Inorganics).

  • Use Case: Calibration curves for LC-MS/MS, forensic discrimination, toxicity studies.

Performance Comparison Data
FeatureCommercial Research Grade (>95%)In-House Validated StandardImpact on Data
Assay Accuracy ± 5-10% (Relative)± 0.5-1.0% (Absolute)Critical for toxicology/potency determination.
Identity Confirmation Batch COA (often generic)1H/13C NMR + HRMS confirmedPrevents "scaffold hopping" misidentification.
Stability Data Unknown/GenericMonitored (t=0, 6mo)Furan ring oxidation leads to yellowing/polymerization.
Cost Low ($50-100/g)High (Time + Instrument cost)Investment required for legal defensibility.

Analytical Methodologies & Experimental Protocols

A. Structural Elucidation & Discrimination (NMR/MS)

The primary risk in analyzing this compound is confusion with 25X-NBOMe derivatives due to the shared 2-methoxybenzyl fragment.

Mass Spectrometry Fragmentation Logic

The following Graphviz diagram illustrates the fragmentation pathway and the critical distinction point from NBOMe compounds.

FragmentationPathway Parent Parent: N-(2-Methoxybenzyl)- N-methylfuran-2-amine [M+H]+ = 218 Frag1 Fragment: 2-Methoxybenzyl Cation (Tropylium ion) m/z = 121 Parent->Frag1 Benzylic Cleavage Frag2 Fragment: N-Methylfuran-2-amine radical/neutral loss m/z = 96/98 Parent->Frag2 Loss of Benzyl NBOMe Interference Risk: 25I-NBOMe (Parent 428) NBOMe->Frag1 Shared Fragment (False Positive Risk)

Figure 1: The shared m/z 121 ion requires chromatographic separation or unique parent ion selection to distinguish this furan derivative from NBOMe substances.

B. Protocol: Preparation of a Validated Stock Standard

Objective: Convert commercial material into a quantitative reference standard.

Reagents:

  • N-(2-Methoxybenzyl)-N-methylfuran-2-amine (Commercial Grade).[1]

  • Maleic Acid (Traceable qNMR Standard, >99.9%).

  • Deuterated DMSO (DMSO-d6).

Step-by-Step Methodology:

  • Purity Check (HPLC-PDA):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.0 x 100 mm, 1.8 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Acceptance Criteria: Main peak > 98% area. If <98%, perform preparative HPLC purification.

  • qNMR Analysis (Purity Assignment):

    • Weigh ~10 mg of the analyte and ~10 mg of Maleic Acid (internal standard) into the same vial with 0.01 mg precision.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR (min 400 MHz, d1=60s to ensure relaxation).

    • Calculation:

      
      
      Where 
      
      
      
      = Integral area,
      
      
      = Number of protons (Use Furan H-3 or H-4 doublet vs Maleic Acid singlet).
  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL solution in Acetonitrile (Methanol may react with furan over long periods).

    • Store in amber glass at -20°C.

    • Stability: Re-verify every 6 months.

Standard Qualification Workflow

This diagram outlines the decision matrix for selecting and validating the standard based on the end-use application.

StandardWorkflow Start Source Material (CAS 1823268-47-8) Screen Initial Screening (HPLC-UV / LC-MS) Start->Screen Decision Purity > 98%? Screen->Decision Purify Prep-HPLC Purification Decision->Purify No qNMR qNMR Validation (Traceable IS) Decision->qNMR Yes Purify->Screen FinalStd Validated Primary Standard (Assigned Purity) qNMR->FinalStd Usage Usage: Quantitation & Forensic Discrimination FinalStd->Usage

Figure 2: Workflow for converting commercial research chemicals into analytically valid reference standards.

References

  • Sigma-Aldrich. N-(2-Methoxybenzyl)-N-methylfuran-2-amine Product Specification. Accessed Feb 2026. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment report on a new psychoactive substance: 25I-NBOMe.[2] (Context on N-benzyl phenethylamine analysis). Link

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Liechti, M. E., et al. (2016). "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives." Neuropharmacology, 108, 320-333. (Structural context for methoxybenzyl derivatives). Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Recommendations, Version 8.0. (Guidelines for in-house standard validation). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-(2-Methoxybenzyl)-N-methylfuran-2-amine

The following technical guide provides immediate, operational disposal procedures for N-(2-Methoxybenzyl)-N-methylfuran-2-amine . Advisory: As a specific Safety Data Sheet (SDS) for this exact structure is rare in public...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides immediate, operational disposal procedures for N-(2-Methoxybenzyl)-N-methylfuran-2-amine .

Advisory: As a specific Safety Data Sheet (SDS) for this exact structure is rare in public databases, this guide applies Worst-Case Scenario protocols based on its structural pharmacophores: the Furan moiety (flammability/peroxide potential), the Tertiary Amine (basicity/corrosivity), and the N-Benzyl backbone (high biological potency potential, structurally similar to the NBOMe class of potent 5-HT2A agonists).[1]

[1]

Executive Safety Summary (Immediate Action)

Parameter Critical Operational Standard
Primary Hazard High Potency / Toxicity (Assumed due to NBOMe structural similarity) & Flammability .[1]
Waste Stream High-Hazard Organic Incineration .[1] Do NOT sewer. Do NOT trash.
Incompatibility Strong Acids (Exothermic reaction), Oxidizers (Fire hazard), Air/Light (Degradation).
Spill Response Evacuate area. Do not attempt dry sweep (aerosol risk). Absorb with vermiculite.[2]
Fire Safety Use Alcohol-resistant foam or CO2.[1] Do not use water jet (may spread furan-based fires).[1]

Chemical Hazard Profile & Causality

Understanding the why behind the disposal protocols ensures compliance and safety.

  • High Biological Potency (The "NBOMe" Risk): The N-(2-methoxybenzyl) group is a pharmacophore often associated with high-affinity receptor binding (e.g., 5-HT2A).[1][3][4] Even if this specific furan analog is not a controlled substance, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

    • Operational Implication: Zero-tolerance for skin contact or inhalation.[1][5][6] All waste containers must be double-sealed.[1]

  • Furan Ring Instability: Furans are electron-rich heterocycles.[1] They are flammable and can polymerize or form peroxides upon prolonged exposure to air and light.

    • Operational Implication: Waste must be stored in amber glass or opaque HDPE containers to prevent light-induced degradation or heating.[1]

  • Amine Basicity: As a tertiary amine, this compound is basic.

    • Operational Implication:Segregation is critical. Mixing this waste with acid waste streams (e.g., waste HCl or H2SO4) will cause an immediate exothermic reaction, potentially rupturing the container or vaporizing the toxic compound.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Characterization

Do not mix with general organic solvents if the concentration is >1%. Isolate as a specific "High Hazard" stream.

DOT Decision Tree: Waste Segregation Logic

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Solid Solid Waste (Contaminated gloves, wipes, solids) StateCheck->Solid LiquidCheck Contains Acids/Oxidizers? Liquid->LiquidCheck SolidPack Double Bag (4 mil LDPE) Seal in Pail Solid->SolidPack Segregate STOP: Neutralize or Segregate (Exothermic Risk) LiquidCheck->Segregate Yes Combine Combine in HDPE/Glass Container Label: 'Flammable/Toxic Basic Organic' LiquidCheck->Combine No Final Transfer to EHS/Waste Facility Destruction: Incineration Segregate->Final After separation Combine->Final SolidPack->Final

Figure 1: Decision logic for segregating amine-furan waste streams to prevent incompatibility incidents.

Phase 2: Packaging & Containment[1]
Liquid Waste (Solutions, Mother Liquors)
  • Container Selection: Use Amber Glass (to prevent UV degradation) or High-Density Polyethylene (HDPE) .[1]

    • Why: Furans can degrade in light; HDPE is resistant to basic amines.

  • Headspace: Leave at least 10% headspace.

    • Why: Volatile expansion prevention.

  • pH Check: Ensure the waste mixture is pH ≥ 8 .

    • Why: If the waste stream becomes acidic, the amine will protonate (salt formation). While safer, the heat of neutralization during the transition must be controlled before the cap is tightened.

Solid Waste (Gloves, Weigh Boats, Syringes)
  • Double-Bagging: Place all contaminated solids into a clear 4-mil polyethylene bag. Twist and tape the neck.

  • Secondary Containment: Place the first bag into a second bag or a rigid waste pail.

  • Sharps: Contaminated needles must go into a rigid Red Sharps Container labeled "Chemical Contaminated - Incinerate Only".[1]

Phase 3: Labeling (Regulatory Compliance)

Standard "Organic Waste" labels are insufficient for high-potency research chemicals.[1]

  • Primary Label: "Hazardous Waste - Flammable, Toxic."[1]

  • Chemical Constituents: List "N-(2-Methoxybenzyl)-N-methylfuran-2-amine" explicitly. Do not use abbreviations like "N-Me-Furan".

  • Hazard Checkboxes: [x] Flammable [x] Toxic [x] Basic/Alkaline.

  • RCRA Codes (US Only):

    • D001 (Ignitable - if in flammable solvent).[1]

    • D003 (Reactive - conservative classification for furan derivatives if peroxide potential is unknown).[1]

Decontamination & Spill Response[1][7]

Surface Decontamination (Glassware/Benchtop)

Standard soap and water are insufficient for potent lipophilic amines.

  • Solvent Wash: Rinse glassware with Methanol (MeOH) or Ethanol .

    • Mechanism:[5][7][8][9] The organic amine is highly soluble in alcohols, lifting it from glass surfaces.

  • Acid Deactivation (Optional but Recommended): Follow the alcohol rinse with a dilute 5% Acetic Acid or 1N HCl wash.

    • Mechanism:[5][7][8][9] Converts the volatile free-base amine into a non-volatile, water-soluble hydrochloride/acetate salt, significantly reducing vapor pressure and toxicity.[1]

  • Final Wash: Soap and water.[5]

  • Disposal of Rinsate: Collect the first alcohol and acid rinses as Hazardous Waste . Do not pour down the drain.

Emergency Spill Procedures
  • Isolate: Mark a 10-foot perimeter.[1]

  • PPE Upgrade: Wear Silver Shield/Laminate Film gloves (nitrile breakthrough time may be short for furan derivatives) and a P100 Respirator .

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Contraindication: Do NOT use paper towels (increases surface area for evaporation).

  • Clean: Wipe area with Methanol-soaked pads, then soapy water.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furan-2-amine derivatives.[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling High Potency Chemicals. Retrieved from [Link]1]

Sources

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